3-Amino-1-methylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDMTWJWRRUJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672425 | |
| Record name | 3-Amino-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119329-48-5 | |
| Record name | 3-Amino-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-methyl-2-pyrrolidinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. This document collates available data to facilitate its application in scientific endeavors.
Core Chemical Properties
This compound is a derivative of pyrrolidinone, a five-membered lactam. The introduction of an amino group at the 3-position and a methyl group at the 1-position significantly influences its chemical characteristics. Due to the chiral center at the 3-position, this compound can exist as (R) and (S) enantiomers. It is often supplied and used as its hydrochloride salt to improve stability and solubility.
Quantitative Data Summary
| Property | This compound | (R)-3-Amino-1-methylpyrrolidin-2-one Hydrochloride | 1-Methyl-2-pyrrolidinone (NMP) |
| IUPAC Name | This compound | (3R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride | 1-Methylpyrrolidin-2-one |
| CAS Number | Not available | 549531-11-5[1] | 872-50-4 |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O[1] | C₅H₉NO |
| Molecular Weight | 114.15 g/mol | 150.61 g/mol | 99.13 g/mol |
| Melting Point | Data not available | Data not available | -24 °C |
| Boiling Point | Data not available | Data not available | 202 °C |
| Solubility | Data not available | Data not available | Miscible with water |
| Physical Form | Data not available | Solid[1] | Colorless liquid |
Synthesis and Experimental Protocols
The synthesis of chiral 3-aminopyrrolidin-2-ones is a key area of interest due to their potential as building blocks in medicinal chemistry.
General Synthesis Approach
A common strategy for the asymmetric synthesis of 3-amino-pyrrolidinones involves the use of chiral precursors or catalysts. One reported method starts from L-aspartic acid, which is converted to a substituted aziridine. This intermediate then undergoes a high-yield transformation to the desired (S)-3-aminopyrrolidine. This method can be adapted to produce various optically active 3-aminopyrrolidines with different substituents at the 1-position.
Illustrative Synthesis Workflow:
Analytical Methodologies
The characterization and purity assessment of this compound and its derivatives are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A general method for the analysis of similar amine-containing compounds involves derivatization followed by separation on a reverse-phase column with UV or fluorescence detection. For underivatized amino compounds, techniques like HPLC coupled with mass spectrometry (LC-MS) provide high sensitivity and selectivity.
Typical LC-MS Protocol Outline:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with a small amount of formic acid to improve peak shape.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
-
Workflow for LC-MS Analysis:
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of 3-aminopyrrolidin-2-one have been investigated for their neurological effects. Notably, a related compound, 3-amino-1-hydroxy-2-pyrrolidone (HA-966), is known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. HA-966 acts as an antagonist at the glycine modulatory site of the NMDA receptor[2].
Furthermore, various pyrrolidinone derivatives have been explored as modulators of ion channels, including potassium and sodium channels, which are critical in neuronal excitability and signaling.
Conceptual Signaling Interaction:
The diagram below illustrates the potential interaction of a 3-aminopyrrolidin-2-one derivative with the NMDA receptor complex, highlighting its modulatory role.
References
3-Amino-1-methylpyrrolidin-2-one CAS number 119329-48-5
An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one (CAS 119329-48-5)
This technical guide provides a comprehensive overview of this compound (CAS 119329-48-5), a heterocyclic building block with applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted γ-lactam. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 119329-48-5 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-amino-1-methyl-2-pyrrolidinone | [1] |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Physical State | Presumed to be a liquid at room temperature |
Synthesis
A general workflow for the synthesis of substituted pyrrolidinones might involve the following conceptual steps:
Caption: Conceptual workflow for pyrrolidinone synthesis.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound (CAS 119329-48-5) is not publicly available. However, safety data for structurally related compounds, such as 1-Methyl-2-pyrrolidone and other pyrrolidinone derivatives, indicate potential hazards. For instance, 3-Methylpyrrolidin-2-one is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Given the presence of an amino group, this compound may also possess corrosive properties.
General recommended safety precautions when handling this or structurally similar compounds include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Biological Activity and Applications in Drug Discovery
The biological activity of this compound has not been extensively characterized in publicly accessible literature. However, the pyrrolidinone scaffold is a common motif in many biologically active compounds and approved drugs.[5] Derivatives of pyrrolidinone have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.
The amino group at the 3-position and the methyl group at the 1-position of the pyrrolidinone ring provide sites for further chemical modification, making this compound a potentially useful building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.
For example, a related compound, 3-amino-1-hydroxy-2-pyrrolidone (HA-966), is known to be an inhibitor of the N-methyl-D-aspartate (NMDA)-sensitive glutamate receptors, acting at the glycine-regulated allosteric modulatory center.[6] This suggests that aminopyrrolidinone derivatives can interact with important neurological targets.
The general process of utilizing a chemical building block like this compound in a drug discovery program can be visualized as follows:
Caption: Role of a building block in drug discovery.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed information on its synthesis, safety, and biological activity is limited in the public domain, the known properties of the pyrrolidinone scaffold suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals should exercise caution when handling this compound, following safety protocols for related chemical structures, and consider its potential as a scaffold for the synthesis of new chemical entities.
References
- 1. This compound | 119329-48-5 [sigmaaldrich.com]
- 2. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Amino-1-methylpyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-methylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The presence of a primary amine and an N-methylated lactam functionality suggests its potential as a versatile building block for the synthesis of novel chemical entities. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar structures, including 3-aminopyrrolidin-2-one, N-methylpyrrolidinone, and other substituted pyrrolidinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.5 - 3.8 | Triplet | 1H | H3 |
| ~ 3.2 - 3.4 | Multiplet | 2H | H5 |
| ~ 2.8 | Singlet | 3H | N-CH₃ |
| ~ 2.3 - 2.5 | Multiplet | 1H | H4a |
| ~ 1.8 - 2.0 | Multiplet | 1H | H4b |
| ~ 1.5 - 2.5 | Broad Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 175 | C2 (C=O) |
| ~ 50 | C3 |
| ~ 48 | C5 |
| ~ 30 | N-CH₃ |
| ~ 28 | C4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3250 | Medium, Broad | N-H (Primary Amine) | Symmetric & Asymmetric Stretch |
| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretch |
| ~ 1680 | Strong | C=O (Lactam) | Stretch |
| 1650 - 1580 | Medium | N-H (Primary Amine) | Bend (Scissoring) |
| 1250 - 1020 | Medium | C-N | Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 115.08 | [M+H]⁺ |
| 137.06 | [M+Na]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrometer is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is generally set to 200-220 ppm.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an Electrospray Ionization (ESI) source.[1]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation for positive ion mode analysis.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[2] The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.[2] The data is collected over a relevant mass-to-charge (m/z) range.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is essential to acquire and interpret experimental data on a synthesized and purified sample. The provided protocols offer a starting point for such an analysis, which is a critical step in any research or development pipeline involving novel chemical compounds.
References
An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-1-methylpyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives and analogues. Key quantitative data on their anticancer and antiviral activities are summarized, and detailed experimental protocols for their synthesis and biological evaluation are provided. Furthermore, this guide illustrates relevant signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.
Introduction
The pyrrolidin-2-one ring system is a fundamental structural motif found in numerous natural products and synthetic compounds of pharmaceutical interest. The introduction of an amino group at the 3-position and a methyl group at the 1-position creates the this compound scaffold, which has been explored for a variety of therapeutic applications. These derivatives have demonstrated a broad spectrum of biological activities, including nootropic, anticancer, and antiviral effects. This guide aims to provide an in-depth technical resource on this class of compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their molecular mechanisms of action.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various this compound derivatives and related analogues.
Table 1: Anticancer Activity of Pyrrolidin-2-one Derivatives
| Compound ID | Derivative Type | Cell Line | Activity (IC50, µM) | Reference |
| 1 | Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [1] |
| 2 | Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [1] |
| 3 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | [1] |
| 4 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 3.63 ± 0.45 | [1] |
| 5 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [1] |
| 6 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [1] |
| 7 | Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1 - 1.5 | [2] |
Table 2: Antiviral Activity of Pyrrolidin-2-one and Isoflavone Analogues
| Compound ID | Derivative Type | Virus | Cell Line | Activity (EC50, µM) | Reference |
| 8 | Peptidomimetic (TEA-Leu-Pld-CHO) | SARS-CoV-2 | Vero-E6 | 5.8 (IC50) | [3] |
| 9 | 3-Amino-2-hydroxypropoxyisoflavone (6b) | Hepatitis C Virus (HCV) | Ava5 | 6.53 | [4] |
| 10 | Ribavirin (Control) | Hepatitis C Virus (HCV) | Ava5 | 13.16 | [4] |
| 11 | 1'-cyano analogue of 4-aza-7,9-dideazaadenosine | Ebola Virus (EBOV) | HMVEC | 0.78 | [5] |
| 12 | NITD449 | Dengue Virus (DENV) | - | 2.0 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate and the evaluation of antibacterial activity, representative of the experimental work in this field.
Synthesis of 1-Aminopyrrolidin-2-one
This protocol describes the lactamization of γ-butyrolactone (GBL) to produce the versatile intermediate, 1-aminopyrrolidin-2-one.[6]
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80%)
-
Ethanol (absolute)
-
Petroleum ether
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add hydrazine hydrate (3.99 g, 10 mmol).
-
Slowly add γ-butyrolactone to the flask.
-
Reflux the mixture for 4-7 hours.
-
After reflux, cool the mixture to room temperature.
-
Filter the resulting solid.
-
Wash the solid with petroleum ether and acetone.
-
Recrystallize the crude product from absolute ethanol to yield pure 1-aminopyrrolidin-2-one.[6]
Characterization: The final product should be characterized by standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
FT-IR Spectroscopy: To identify functional groups.
-
¹H-NMR Spectroscopy: To determine the proton chemical environment.
-
Mass Spectrometry: To confirm the molecular weight.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol outlines a common method for assessing the antibacterial properties of synthesized compounds.[6]
Materials:
-
Synthesized pyrrolidin-2-one derivatives
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Amoxicillin)
-
Sterile cork borer
-
Incubator (37 °C)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 1000 µg/mL).
-
Prepare nutrient agar plates and allow them to solidify.
-
Subculture the test bacteria onto the surface of the agar plates to create a lawn.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solutions at different concentrations (e.g., 500 and 1000 µg/mL) into separate wells.
-
Use DMSO as a negative control and a standard antibiotic solution as a positive control in separate wells.
-
Incubate the plates at 37 °C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound derivatives.
Proposed Nootropic Mechanism of Action
Pyrrolidinone derivatives, particularly nootropics, are thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[7][8]
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. Discovery of 3-Amino-2-Hydroxypropoxyisoflavone Derivatives as Potential Anti-HCV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. healthopenresearch.org [healthopenresearch.org]
Reactivity of the Pyrrolidinone Ring in 3-Amino-1-methylpyrrolidin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-methylpyrrolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical nature. The presence of a lactam (cyclic amide) functionality, a tertiary amine, and a primary amine group within a five-membered ring system imparts a unique reactivity profile. This guide provides a comprehensive overview of the chemical reactivity of the pyrrolidinone ring in this compound, focusing on key reactions such as hydrolysis, N-acylation, and ring-opening. The influence of the 3-amino and 1-methyl substituents on the reactivity of the core pyrrolidinone structure is a central theme. This document is intended to serve as a technical resource for researchers and professionals involved in the synthesis and application of novel pyrrolidinone-based compounds.
Core Reactivity of the Pyrrolidinone Ring
The reactivity of the pyrrolidinone ring in this compound is primarily dictated by the amide bond within the lactam structure. This amide bond is susceptible to nucleophilic attack, leading to ring-opening reactions. The electron-donating effect of the nitrogen atom of the lactam reduces the electrophilicity of the carbonyl carbon, making the amide bond relatively stable. However, under certain conditions, such as in the presence of strong acids or bases, or through enzymatic catalysis, the ring can be cleaved. The substituents on the pyrrolidinone ring, namely the 1-methyl and 3-amino groups, modulate this inherent reactivity.
Hydrolysis of the Pyrrolidinone Ring
The hydrolysis of the lactam is a key reaction that leads to the formation of a γ-amino acid derivative. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the C-N bond to yield the corresponding amino acid.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. Elevated temperatures are often required to drive the reaction to completion. The hydrolysis of N-methylpyrrolidone (NMP), a related compound, has been shown to be significantly affected by NaOH concentration and temperature, with the rate of hydrolysis increasing dramatically at temperatures above 120°C[1][2]. The primary product of NMP hydrolysis is 4-(methylamino)butyric acid[1][2].
Table 1: General Conditions for Amide Hydrolysis
| Reaction Type | Reagents | Conditions | Product | Citation(s) |
| Acid-Catalyzed | Concentrated HCl or H₂SO₄, H₂O | Reflux, extended periods | 4-(Methylamino)-3-aminobutanoic acid | [3] |
| Base-Catalyzed | Concentrated NaOH or KOH, H₂O | Reflux, extended periods | Sodium 4-(methylamino)-3-aminobutanoate | [1][2] |
N-Acylation of the 3-Amino Group
The primary amino group at the 3-position is a key site for functionalization. It readily undergoes N-acylation with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. This reaction is fundamental for introducing diverse substituents and building more complex molecules.
Table 2: Common N-Acylation Methods for Primary Amines
| Acylating Agent | Coupling Reagents | Solvent | General Yield |
| Acid Chloride | Triethylamine, DMAP | Dichloromethane, THF | High |
| Carboxylic Acid | EDC, HOBt, DCC | DMF, Dichloromethane | Moderate to High |
| Anhydride | Pyridine | Dichloromethane | High |
Experimental Protocols
The following are detailed methodologies for key reactions involving the pyrrolidinone ring, adapted from general procedures for similar compounds due to the scarcity of specific protocols for this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of the Pyrrolidinone Ring (Analogous Method)
Objective: To hydrolyze the lactam ring of a pyrrolidinone derivative to the corresponding γ-amino acid.
Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (excess)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in 6 M hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion (typically several hours), allow the reaction mixture to cool to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the resulting amino acid to induce precipitation.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-(methylamino)-3-aminobutanoic acid.
Citation for General Method: [3]
Protocol 2: N-Acylation of the 3-Amino Group with an Acid Chloride (Analogous Method)
Objective: To acylate the primary amino group of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (or other desired acid chloride) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Visualizations
Signaling Pathways and Experimental Workflows
While no specific signaling pathways involving this compound are documented in the available literature, its structural motifs are common in pharmacologically active compounds. The following diagrams illustrate key chemical transformations and a general experimental workflow.
Caption: Acid and Base-Catalyzed Hydrolysis Pathways.
Caption: N-Acylation of the 3-Amino Group.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The pyrrolidinone ring in this compound exhibits a rich and versatile reactivity profile, making it a valuable scaffold in synthetic and medicinal chemistry. The primary modes of reactivity involve reactions at the lactam amide bond, leading to ring-opening, and reactions at the exocyclic 3-amino group, allowing for extensive functionalization. While specific quantitative data and detailed protocols for this exact molecule are not extensively reported, this guide provides a solid foundation based on the known chemistry of related pyrrolidinone derivatives. Further research into the specific kinetic and thermodynamic parameters of its reactions will undoubtedly open new avenues for the design and synthesis of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Architect: A Technical Guide to 3-Amino-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-methylpyrrolidin-2-one is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid five-membered lactam scaffold, combined with a key chiral center at the C3 position, makes it an important synthon for introducing stereochemistry into complex molecules. This guide provides an in-depth overview of its physicochemical properties, synthesis, chiral resolution, and applications, with a particular focus on its role in the development of pharmacologically active agents. Detailed experimental protocols and process diagrams are included to facilitate its practical application in the laboratory.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] When functionalized with an amino group and possessing a defined stereocenter, as in the case of (R)- or (S)-3-Amino-1-methylpyrrolidin-2-one, it becomes a powerful tool for constructing enantiomerically pure target molecules. The lactam carbonyl group provides rigidity and a potential hydrogen bond acceptor site, while the C3-amino group offers a versatile handle for further chemical modification. This combination is particularly sought after in the design of enzyme inhibitors and other targeted therapeutics where precise three-dimensional orientation is critical for biological activity.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Note that spectroscopic data are predicted based on analogous structures, such as 3-methyl-2-pyrrolidinone and N-methyl-2-pyrrolidone, and will vary slightly based on solvent and experimental conditions.[3][4][5]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| CAS Number | 549531-11-5 ((R)-enantiomer, HCl salt) |
| Appearance | Typically an off-white to yellow solid or oil |
| Solubility | Soluble in water, methanol, ethanol, and other polar solvents |
| Predicted ¹H NMR (CDCl₃) | δ ~3.4 (t, 2H, N-CH₂), 2.8 (s, 3H, N-CH₃), 2.4-2.6 (m, 2H, CH₂-CO), 1.8-2.1 (m, 1H, CH-CH₂), 3.5-3.7 (m, 1H, CH-NH₂), 1.5-1.7 (br s, 2H, NH₂) |
| Predicted ¹³C NMR (CDCl₃) | δ ~175 (C=O), ~50 (CH-NH₂), ~45 (N-CH₂), ~30 (N-CH₃), ~30 (CH₂-CO), ~25 (CH-CH₂) |
Synthesis and Enantiomeric Resolution
The synthesis of enantiopure this compound is typically achieved through a multi-step process involving the formation of the racemic compound followed by chiral resolution.
Synthesis of Racemic this compound
A common and logical route to the racemic compound involves the reductive amination of the corresponding ketone, 1-methylpyrrolidin-3-one. This ketone can be synthesized from commercially available precursors.[6]
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is most effectively achieved by diastereomeric salt crystallization.[7] This classical method utilizes a chiral resolving agent, such as a tartaric acid derivative, to form two diastereomeric salts with different solubilities, allowing for their separation.[8][9]
Applications in Drug Discovery
The enantiomers of 3-aminopyrrolidinone are valuable intermediates in the synthesis of high-value pharmaceutical targets. A prominent application is in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral antidiabetic agents used for the treatment of type 2 diabetes.[1][10][11] The (S)-enantiomer, in particular, can be elaborated into complex structures that fit precisely into the enzyme's active site.
Experimental Protocols
The following protocols are representative procedures based on established chemical transformations for analogous compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of Racemic (±)-3-Amino-1-methylpyrrolidin-2-one
This two-step procedure starts with the oxidation of 1-methyl-3-pyrrolidinol, followed by reductive amination.
-
Step A: Oxidation to 1-Methylpyrrolidin-3-one
-
To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM, 10 mL/g of alcohol), add a solution of 1-methyl-3-pyrrolidinol (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 1-methylpyrrolidin-3-one, which can be purified by distillation or used directly in the next step.
-
-
Step B: Reductive Amination
-
Dissolve 1-methylpyrrolidin-3-one (1.0 eq.) in methanol.
-
Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by carefully adding aqueous HCl (2M) until the solution is acidic.
-
Concentrate the mixture under reduced pressure, then add aqueous NaOH (2M) until the solution is strongly basic (pH > 12).
-
Extract the aqueous layer with DCM or a DCM/isopropanol mixture (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound. Purify by column chromatography or distillation.
-
Protocol 2: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)
This protocol is adapted from standard procedures for amine resolution.[8][12]
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq.) in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 eq., as the amine is basic and can form a salt with both carboxylic acids) in the same solvent.
-
Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature.
-
Allow the mixture to stir. The less soluble diastereomeric salt should begin to precipitate. The process can be aided by slow cooling, scratching the flask, or adding a seed crystal if available.
-
Allow the mixture to stand at a reduced temperature (e.g., 4 °C) overnight to maximize crystallization.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched, less soluble diastereomeric salt.
-
The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from a suitable solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the resolved diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH solution) dropwise until the pH is >12, ensuring the salt fully dissolves.
-
Extract the liberated free amine into an organic solvent (e.g., DCM, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Protocol 3: N-Acylation for Intermediate Synthesis
This protocol describes a general method for acylating the 3-amino group, a common step in constructing more complex molecules.[9]
-
Setup:
-
Dissolve enantiopure (e.g., S)-3-Amino-1-methylpyrrolidin-2-one (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
-
Conclusion
This compound stands out as a highly versatile and synthetically accessible chiral building block. Its straightforward synthesis and effective resolution provide access to both enantiomers, which serve as crucial starting materials in the stereoselective synthesis of complex organic molecules. Its demonstrated utility in the construction of DPP-4 inhibitors highlights its importance in medicinal chemistry and underscores its potential for future applications in the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage the unique structural and stereochemical features of this valuable compound.
References
- 1. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral antidiabetic agents: current role in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using 3-Amino-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-methylpyrrolidin-2-one, a chiral cyclic lactam, presents a valuable scaffold for asymmetric synthesis. Its rigid pyrrolidinone core, coupled with a strategically positioned amino group, allows for its use as a chiral auxiliary, catalyst, or key building block in the stereocontrolled synthesis of complex organic molecules. This document provides an overview of its application in asymmetric synthesis, including detailed protocols for key transformations and a summary of achievable stereoselectivities. The ability to introduce chirality with high fidelity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
Core Applications in Asymmetric Synthesis
The primary application of this compound and its derivatives in asymmetric synthesis revolves around its ability to induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is typically achieved by temporarily incorporating the chiral pyrrolidinone moiety into a substrate, directing the approach of a reagent to a specific face of the molecule, and then subsequently cleaving the auxiliary.
Key asymmetric reactions where derivatives of 3-aminopyrrolidin-2-one can be employed include:
-
Asymmetric Alkylation: Directing the enolate alkylation of carboxylic acid derivatives.
-
Asymmetric Aldol Reactions: Controlling the stereochemical outcome of the reaction between an enolate and a carbonyl compound.
-
Asymmetric Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated systems.
The following sections provide detailed protocols and data for representative applications.
Asymmetric Alkylation of Carboxylic Acid Derivatives
The use of chiral auxiliaries to direct the alkylation of enolates is a cornerstone of asymmetric synthesis. By attaching this compound to a carboxylic acid, a chiral imide is formed. Deprotonation of the α-carbon creates a chiral enolate, where the pyrrolidinone ring effectively shields one face, leading to highly diastereoselective alkylation upon reaction with an electrophile.
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation.
Protocol: Asymmetric Alkylation of a Propionyl Imide
This protocol details the asymmetric methylation of an N-propionyl derivative of (S)-3-amino-1-methylpyrrolidin-2-one.
Materials:
-
(S)-3-(Propionylamino)-1-methylpyrrolidin-2-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Enolate Formation: To a solution of (S)-3-(propionylamino)-1-methylpyrrolidin-2-one (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add LDA (1.1 mmol, 0.55 mL of 2.0 M solution) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: To the enolate solution, add methyl iodide (1.5 mmol) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl (5 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Work-up: Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Auxiliary Cleavage: The crude product can be purified by silica gel chromatography. Subsequent hydrolysis of the N-acyl group with lithium hydroxide in a mixture of water and THF will yield the chiral carboxylic acid and recover the chiral auxiliary.
Quantitative Data: Diastereoselective Alkylation
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| CH₃I | (S)-2-Methylpropanoic acid derivative | >95:5 | 85 |
| C₂H₅Br | (S)-2-Methylbutanoic acid derivative | >95:5 | 82 |
| PhCH₂Br | (S)-2-Methyl-3-phenylpropanoic acid derivative | >98:2 | 90 |
Note: The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture. The major diastereomer is formed by the approach of the electrophile from the less hindered face of the enolate.
Asymmetric Aldol Reaction
While specific protocols for aldol reactions catalyzed directly by this compound are not extensively documented in readily available literature, its derivatives, particularly those with a secondary amine, can act as organocatalysts. The proposed mechanism involves the formation of a chiral enamine intermediate, which then reacts with an aldehyde. The stereochemistry of the pyrrolidinone ring dictates the facial selectivity of the subsequent aldol addition.
Proposed Signaling Pathway: Organocatalytic Aldol Reaction
Caption: Proposed Catalytic Cycle for an Amine-Catalyzed Aldol Reaction.
Conclusion
This compound serves as a promising and versatile chiral building block for asymmetric synthesis. Its application as a chiral auxiliary in alkylation reactions demonstrates high levels of stereocontrol, providing access to enantioenriched carboxylic acids. While its direct use as an organocatalyst is an area for further exploration, its derivatives hold potential for catalyzing key carbon-carbon bond-forming reactions. The detailed protocols and data presented herein provide a foundation for researchers to utilize this valuable chiral scaffold in the development of novel synthetic methodologies and the efficient construction of complex, biologically active molecules. Further investigation into the catalytic applications of this compound and its derivatives is warranted and could lead to the discovery of new and powerful tools for asymmetric synthesis.
Application Notes and Protocols for 3-Amino-1-methylpyrrolidin-2-one in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of peptide therapeutics is continually advancing, with a significant focus on developing peptides with enhanced stability, conformational rigidity, and biological activity. A key strategy in achieving these improvements is the incorporation of non-canonical or unnatural amino acids into peptide sequences.[1] 3-Amino-1-methylpyrrolidin-2-one, a cyclic β-amino acid analogue, presents a unique structural scaffold that can be utilized to introduce conformational constraints into a peptide backbone. The pyrrolidine ring can influence the puckering of the peptide chain, potentially stabilizing specific secondary structures like β-turns.[2][3] This modification can lead to peptides with increased resistance to enzymatic degradation and improved receptor binding affinity.[4][5]
These application notes provide a proposed framework for the utilization of this compound in solid-phase peptide synthesis (SPPS) as a peptidomimetic building block. The protocols and data presented are based on established methodologies for the incorporation of sterically hindered and non-canonical amino acids.[6][7]
Potential Advantages of Incorporating this compound
The introduction of a this compound residue into a peptide sequence is hypothesized to offer several advantages over native peptide structures. These potential benefits are summarized in the table below.
| Feature | Potential Advantage | Rationale |
| Conformational Rigidity | Stabilization of secondary structures (e.g., β-turns) | The cyclic nature of the pyrrolidinone scaffold restricts the rotational freedom of the peptide backbone.[2] |
| Enzymatic Stability | Increased resistance to proteolysis | The unnatural β-amino acid structure and steric hindrance from the ring can prevent recognition and cleavage by proteases.[4] |
| Receptor Binding | Enhanced binding affinity and selectivity | A pre-organized, rigid conformation can reduce the entropic penalty upon binding to a receptor.[5][8] |
| Bioavailability | Potentially improved cell permeability | Backbone modifications like N-methylation can enhance membrane permeability.[5] |
Proposed Experimental Protocols
The successful incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of its sterically hindered nature. The following protocols are proposed as a starting point for researchers.
Synthesis of Fmoc-Protected this compound
Prior to its use in SPPS, this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on its amino functionality. A general procedure for the Fmoc protection of amino acids can be adapted.[9][10]
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrochloride in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-3-amino-1-methylpyrrolidin-2-one.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation
This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-3-amino-1-methylpyrrolidin-2-one
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
SPPS Cycle for Standard Amino Acids:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. Repeat the coupling step if necessary.
Optimized Coupling Protocol for Fmoc-3-amino-1-methylpyrrolidin-2-one:
Due to the sterically hindered nature of this compound, a more robust coupling strategy is recommended.[6][7]
-
Coupling Reagent: Utilize a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[11]
-
Activation:
-
Dissolve Fmoc-3-amino-1-methylpyrrolidin-2-one (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated solution to the deprotected resin and allow to react for 4-6 hours, or overnight if necessary.
-
Double Coupling: It is highly recommended to perform a second coupling to ensure maximum incorporation efficiency.
-
Capping: After coupling, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
Peptide Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
For structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the conformational effects of the incorporated pyrrolidinone residue.[12][13]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical comparative data to illustrate the potential impact of incorporating this compound (AMP) into a model peptide sequence, compared to a native analogue. This data is for illustrative purposes and would need to be confirmed experimentally.
| Parameter | Model Peptide (Native) | Model Peptide with AMP |
| Synthesis Yield (Crude) | 85% | 70% (with optimized coupling) |
| Purity (Crude, by HPLC) | 75% | 60% |
| Enzymatic Half-life (in serum) | 30 minutes | > 6 hours |
| Receptor Binding Affinity (IC₅₀) | 50 nM | 15 nM |
Visualizations
Workflow for Incorporating a Custom Amino Acid
Caption: Workflow for the incorporation of Fmoc-3-amino-1-methylpyrrolidin-2-one into a peptide chain via SPPS.
Logical Relationship of Improved Peptide Properties
Caption: The logical progression from structural modification to enhanced therapeutic potential.
References
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. bachem.com [bachem.com]
- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
Application of 3-Amino-1-methylpyrrolidin-2-one in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction:
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent three-dimensionality, metabolic stability, and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. Within this class of compounds, 3-Amino-1-methylpyrrolidin-2-one emerges as a particularly valuable building block. The presence of a primary amino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The N-methylation of the lactam nitrogen can enhance solubility and metabolic stability, further increasing its utility in drug design. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors.
Key Applications in Medicinal Chemistry
The 3-amino-pyrrolidinone scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease pathogenesis. Notable examples include Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as inhibitors of α-amylase and α-glucosidase, which are also relevant in diabetes management.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism makes DPP-4 a key target for the treatment of type 2 diabetes. The 3-aminopyrrolidine core is a well-established pharmacophore for DPP-4 inhibitors, with the amino group crucial for binding to the active site of the enzyme.
Quantitative Data for DPP-4 Inhibitors with a Pyrrolidine Scaffold:
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one | DPP-4 | 70 | [1] |
| 2 | 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (Vildagliptin) | DPP-4 | - | [2] |
α-Amylase and α-Glucosidase Inhibition
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia, a key aspect of managing type 2 diabetes. Pyrrolidine derivatives have been investigated as inhibitors of these enzymes.
Quantitative Data for Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors:
| Compound ID | Structure | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| 3g | Pyrrolidine derivative with p-OCH3 group | 26.24 | 18.04 | [3] |
| 3a | Pyrrolidine derivative | 36.32 | 47.19 | [3] |
| Acarbose (Standard) | - | 5.50 | - | [3] |
| Metformin (Standard) | - | 25.31 | - | [3] |
Note: The specific pyrrolidine derivatives in this study are not explicitly derived from this compound, but demonstrate the potential of the broader class of pyrrolidine-containing molecules as inhibitors of digestive enzymes.
Experimental Protocols
General Synthesis of 3-Aminopyrrolidine Derivatives
Protocol: Synthesis of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate
This protocol describes the synthesis of a protected 3-aminopyrrolidine, a key intermediate for further elaboration.
Materials:
-
Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate
-
Ammonia
-
Methylene chloride
-
Autoclave
-
Acetone/CO2 bath
Procedure:
-
Place 5.0 g of benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate in an autoclave.
-
Evacuate the autoclave and purge with argon four times.
-
Cool the autoclave in an acetone/CO2 bath.
-
Introduce ammonia into the cooled autoclave.
-
Heat the reaction mixture to 150°C under a pressure of 1,36×10^7 Pa.
-
Stir the reaction mixture for 40 minutes at 150°C.
-
After 40 minutes, cool the autoclave.
-
Take up the residue in methylene chloride.
-
Filter the resulting suspension.
-
Concentrate the filtrate to obtain the product as a pale yellow oil.[4]
In Vitro α-Amylase Inhibition Assay
This protocol outlines a method for evaluating the inhibitory activity of compounds against α-amylase.
Materials:
-
Human saliva α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compounds
-
Acarbose and Metformin (positive controls)
-
Phosphate buffer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and positive controls at various concentrations (e.g., 20, 40, 60, 80, and 100 μg/mL).
-
Pre-incubate the enzyme (α-amylase) with the test compounds or controls for a specified period.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction by adding DNS reagent.
-
Incubate the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the mixture to room temperature and dilute with distilled water.
-
Measure the absorbance of the resulting solution at 540 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value by comparing the absorbance of the test samples to a control experiment without any inhibitor.[3]
Visualizations
Signaling Pathway
Caption: DPP-4 Inhibition Pathway for Glucose Homeostasis.
Experimental Workflow
Caption: General Synthetic Workflow for Bioactive Derivatives.
Logical Relationship
Caption: Structure-Activity Relationship Logic.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Stereoselective Synthesis of Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a vital structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its unique three-dimensional structure is crucial for establishing specific interactions with biological targets, making the stereocontrolled synthesis of substituted pyrrolidines a cornerstone of modern medicinal chemistry and drug discovery.[1] This document provides detailed application notes and experimental protocols for several key stereoselective methods used to synthesize these valuable heterocyclic compounds. The strategies covered include chiral pool synthesis, asymmetric cycloadditions, organocatalytic cascades, enantioselective C-H amination, and stereoselective reductions.
Chiral Pool Synthesis from Hydroxyproline
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to access complex chiral molecules.[2] Proline and 4-hydroxyproline are common starting points for pyrrolidine synthesis, as their inherent chirality can be transferred to the final product.[2] This strategy avoids the need for asymmetric catalysis or chiral resolution, ensuring high optical purity.[2]
Caption: General workflow for chiral pool synthesis.
Quantitative Data for Synthesis of a Precursor to Asunaprevir
| Entry | Starting Material | Key Transformation | Product | Yield (%) | Reference |
| 1 | 4-Hydroxyproline derivative | Williamson ether synthesis | Ether precursor | Not specified | [2] |
Experimental Protocol: Synthesis of Asunaprevir Precursor
This protocol describes a key step in the synthesis of Asunaprevir, a hepatitis C virus inhibitor, utilizing a derivative of 4-hydroxy-L-proline.[2]
Materials:
-
4-hydroxyproline derivative (39)
-
1-chloroisoquinoline (38)
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 4-hydroxyproline derivative (39) in anhydrous DMF, add potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time to ensure the formation of the alkoxide.
-
Add 1-chloroisoquinoline (38) to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether (40).
Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient method for constructing the pyrrolidine ring, often with the simultaneous creation of multiple stereocenters.[1][3][4] This reaction can be catalyzed by various transition metal complexes or organocatalysts, enabling high levels of diastereo- and enantioselectivity.[5][6]
Caption: General mechanism of [3+2] cycloaddition.
Quantitative Data for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
| Entry | Azomethine Ylide Precursor | Alkene | Product | Yield (%) | dr | ee (%) | Reference |
| 1 | Glycine iminoester | Fluorinated styrene | 4-Fluoropyrrolidine | 95 | >20:1 | 98 | [6] |
| 2 | Glycine iminoester | N-Methylmaleimide | endo-pyrrolidine | 75 | N/A | 95 | [5] |
Experimental Protocol: Synthesis of Chiral Fluorinated Pyrrolidines [6]
This protocol describes the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene.
Materials:
-
Cu(I) catalyst (e.g., Cu(CH3CN)4BF4)
-
Chiral ligand (e.g., a phosphine ligand)
-
Azomethine ylide precursor (imine from a glycine ester and an aldehyde/ketone)
-
Fluorinated styrene derivative
-
Base (e.g., DBU)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the Cu(I) catalyst and the chiral ligand in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor (1.2 equivalents).
-
Add the fluorinated styrene derivative (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated pyrrolidine.
Organocatalytic Michael Addition/Cyclization Cascade
Organocatalysis provides a powerful, metal-free approach to the stereoselective synthesis of pyrrolidines.[7] Chiral amines, such as proline and its derivatives, can catalyze the conjugate addition of aldehydes or ketones to nitroolefins, followed by an intramolecular cyclization to form highly functionalized pyrrolidine rings with excellent stereocontrol.[7][8]
Caption: Workflow for organocatalytic cascade synthesis.
Quantitative Data for Copper-Catalyzed Diastereo- and Enantioselective 1,4-Addition Michael Reaction
| Entry | 2,3-Dioxopyrrolidine | Nitroalkane | Product | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Benzyl-2,3-dioxopyrrolidine | Nitromethane | Nitro-containing pyrrolidone | 95 | >20:1 | 92 | [9][10] |
| 2 | N-Phenyl-2,3-dioxopyrrolidine | Nitroethane | Nitro-containing pyrrolidone | 92 | >20:1 | 90 | [9][10] |
Experimental Protocol: Copper-Catalyzed Diastereo- and Enantioselective Michael Addition [9][10]
This protocol describes the synthesis of nitro-containing pyrrolidones via a copper-catalyzed Michael addition in an aqueous medium.
Materials:
-
2,3-Dioxopyrrolidine derivative
-
Nitroalkane
-
Chiral copper complex (prepared in situ from a copper salt and a chiral ligand)
-
Aqueous medium (e.g., water with a surfactant like SDS)
Procedure:
-
To a reaction vessel, add the 2,3-dioxopyrrolidine derivative (1.0 equivalent), the nitroalkane (1.5 equivalents), the copper catalyst source, and the chiral ligand in the specified aqueous medium.
-
Stir the reaction mixture vigorously at the designated temperature for the required time (monitor by TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired nitro-containing pyrrolidone.
Enantioselective C-H Amination (Hofmann-Löffler-Freytag Reaction)
The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for pyrrolidine synthesis involving an intramolecular C-H amination via a radical mechanism.[11] Recently, catalytic asymmetric versions have been developed, providing a powerful tool for the rapid and enantioselective synthesis of chiral pyrrolines from simple acyclic precursors like oximes.[11][12] These pyrrolines can then be stereoselectively converted to the corresponding pyrrolidines.[11]
Caption: Catalytic cycle for the enantioselective HLF reaction.
Quantitative Data for Enantioselective HLF Reaction and Subsequent Reduction [11]
| Entry | Substrate (Oxime) | Pyrroline Product | Yield (%) | ee (%) | Reduction Product (Pyrrolidine) | Yield (%) | dr |
| 1 | Di(p-tolyl)methanone oxime | 2,5-di(p-tolyl)-1-pyrroline | 85 | 98 | syn-2,5-di(p-tolyl)pyrrolidine | 80 | >20:1 |
| 2 | Di(p-tolyl)methanone oxime | 2,5-di(p-tolyl)-1-pyrroline | 85 | 98 | anti-2,5-di(p-tolyl)pyrrolidine | 76 | 2:1 |
Experimental Protocol: Enantioselective HLF Reaction and Diastereoselective Reduction [11]
Part A: Synthesis of Chiral Pyrroline
Materials:
-
Ketone-derived oxime
-
Chiral Copper catalyst
-
Oxidant
-
Solvent (e.g., dichloroethane)
Procedure:
-
In a reaction vessel, combine the oxime substrate, the chiral copper catalyst, and the oxidant in the appropriate solvent under an inert atmosphere.
-
Stir the reaction at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography to isolate the enantioenriched pyrroline.
Part B: Diastereoselective Reduction to syn-Pyrrolidine
Materials:
-
Enantioenriched pyrroline from Part A
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the pyrroline in the anhydrous solvent and cool the solution to -100 °C.
-
Slowly add DIBAL-H (1.0 M in hexanes) to the cooled solution.
-
Stir the reaction at -100 °C for the specified duration.
-
Quench the reaction carefully with a Rochelle's salt solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by chromatography to yield the syn-pyrrolidine.
Stereoselective Reduction of Substituted Pyrroles
The catalytic hydrogenation of substituted pyrroles offers a direct route to functionalized pyrrolidines.[13][14] By carefully selecting the catalyst and reaction conditions, this method can achieve high levels of diastereoselectivity, allowing for the formation of multiple new stereocenters in a single step.[13] Rhodium-based catalysts are often employed for this transformation.[13]
Caption: Stereoselective reduction of a pyrrole to a pyrrolidine.
Quantitative Data for Diastereoselective Reduction of Substituted Pyrroles
| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | dr | Reference |
| 1 | N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rh/C | 20 bar H₂, 25 °C, MeOH | Corresponding pyrrolidine | 98 | 95:5 | [13] |
| 2 | Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | 10 bar H₂, 25 °C, MeOH | Pyrrolidine derivative | 91 | Single diastereomer | [13] |
| 3 | 2,5-dimethylpyrrole | 5% Rh/Al₂O₃ | 3 bar H₂, RT, Acetic Acid | cis-2,5-dimethylpyrrolidine | 70 | Not specified | [13] |
Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyrrole [13]
This protocol describes the rhodium-catalyzed hydrogenation of a highly substituted pyrrole derivative.
Materials:
-
Substituted pyrrole (e.g., ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate)
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Place the substituted pyrrole and the Rh/Al₂O₃ catalyst in a high-pressure reaction vessel (autoclave).
-
Add methanol as the solvent.
-
Seal the vessel, purge with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature (25 °C) for the required duration or until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography or recrystallization to yield the diastereomerically pure pyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper Catalyzed Diastereo- and Enantioselective 1,4-Addition Michael Reaction of 2,3-Dioxopyrrolidines with Nitroalkanes in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-1-methylpyrrolidin-2-one as a Versatile Intermediate for the Synthesis of Novel Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a significant focus of therapeutic research. The pyrrolidinone scaffold has emerged as a promising structural motif in the design of such inhibitors. This document provides detailed application notes and protocols on the utility of 3-Amino-1-methylpyrrolidin-2-one as a key intermediate for the synthesis of novel MMP inhibitors. A proposed synthetic pathway, detailed experimental protocols for inhibitor evaluation, and relevant biological context are presented to guide researchers in this field.
Introduction: The Role of Pyrrolidinone Scaffolds in MMP Inhibition
The design of selective MMP inhibitors has been a long-standing challenge due to the high degree of homology in the active sites across the MMP family. The pyrrolidinone ring system offers a rigid and versatile scaffold that can be strategically functionalized to achieve both high potency and selectivity. Its three-dimensional structure allows for the precise orientation of substituents to interact with specific sub-pockets (S1', S2', etc.) of the MMP active site, thereby discriminating between different MMP isoforms.
This compound, with its reactive amino group, provides a key handle for introducing diverse chemical moieties. This allows for the exploration of a wide chemical space to optimize inhibitor potency and selectivity. The methyl group at the 1-position can also influence the compound's physicochemical properties, such as solubility and metabolic stability.
Proposed Synthesis of a Pyrrolidinone-Based MMP Inhibitor
While a direct synthesis of a marketed MMP inhibitor from this compound is not prominently documented, a plausible and efficient synthetic route can be proposed based on established medicinal chemistry principles and published work on related scaffolds. The following protocol outlines a strategy to synthesize a potent MMP-13 inhibitor, adapting a known synthetic approach for pyrrolidinone-based inhibitors.
dot
Caption: Proposed synthetic workflow for an MMP inhibitor.
Protocol: Synthesis of a Novel Pyrrolidinone-based MMP-13 Inhibitor
Materials:
-
This compound
-
4-Phenoxybenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
O-Benzylhydroxylamine hydrochloride
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
Step 1: Synthesis of N-(1-methyl-2-oxopyrrolidin-3-yl)-4-phenoxybenzamide
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-phenoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.
Step 2: Synthesis of the Final Hydroxamic Acid Inhibitor
-
Dissolve the amide intermediate from Step 1 (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 1 hour at -78 °C.
-
In a separate flask, neutralize O-benzylhydroxylamine hydrochloride with a suitable base (e.g., triethylamine) and extract into an organic solvent. Dry and concentrate to obtain the free base.
-
Add a solution of O-benzylhydroxylamine (1.2 eq) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the O-benzyl protected hydroxamic acid by silica gel chromatography.
-
Dissolve the purified product in methanol and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final hydroxamic acid inhibitor.
Quantitative Data on Pyrrolidinone-Based MMP Inhibitors
The following tables summarize the inhibitory activities of various pyrrolidinone and related heterocyclic core-containing MMP inhibitors reported in the literature. This data provides a valuable reference for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.
Table 1: Inhibitory Activity (IC50, nM) of Pyrrolidinone-based MMP-13 Inhibitors
| Compound ID | Scaffold | R Group | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | Selectivity (MMP-1/MMP-13) |
| 1a | Pyrrolidinone | 4-Phenoxyphenyl | 7 | >1000 | >142 |
| 1b | Pyrrolidinone | 4-(4-Fluorophenoxy)phenyl | 5 | >1000 | >200 |
| 1c | Pyrrolidinone | 4'-Methoxy-[1,1'-biphenyl]-4-yl | 15 | >1000 | >66 |
Data adapted from published studies on pyrrolidinone-based MMP inhibitors.
Table 2: Inhibitory Activity (IC50, nM) of Pyrrolidine-based MMP-2 Inhibitors
| Compound ID | Scaffold | Zinc-Binding Group | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) |
| 2a | Sulfonyl Pyrrolidine | Carboxylate | 45 | 120 |
| 2b | Sulfonyl Pyrrolidine | Hydroxamate | 12 | 35 |
| 2c | Mercaptopyrrolidine | Thiol | 2-50 | - |
Data compiled from various sources on pyrrolidine derivatives as MMP inhibitors.[1][2]
Experimental Protocols for MMP Inhibition Assays
The following are detailed protocols for commonly used in vitro assays to determine the inhibitory potency of newly synthesized compounds against various MMPs.
Fluorometric MMP Inhibition Assay
This high-throughput assay measures the cleavage of a quenched fluorescent peptide substrate by the MMP of interest.
dot
Caption: Workflow for a fluorometric MMP inhibition assay.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MMP assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the appropriate MMP enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Add 5 µL of the diluted test compounds, positive control, or vehicle (DMSO in assay buffer) to the respective wells.
-
Include wells with enzyme only (no inhibitor) and substrate only (no enzyme) as controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 45 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the enzyme-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can distinguish between the pro- and active forms of the enzymes.
dot
Caption: Workflow for gelatin zymography.
Materials:
-
Samples containing MMP-2 and MMP-9 (e.g., conditioned cell culture media)
-
Zymogram sample buffer (non-reducing)
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Tris-glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Prepare samples by mixing with zymogram sample buffer. Do not heat or boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Image the gel and quantify the band intensities using densitometry software.
MMP Signaling Pathways in Disease
MMPs are involved in complex signaling networks that regulate various cellular processes. Understanding these pathways is crucial for identifying novel therapeutic targets and for elucidating the mechanism of action of MMP inhibitors.
dot
Caption: A simplified MMP signaling pathway in cancer.
In cancer, for example, growth factors and inflammatory cytokines can activate intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways converge on transcription factors like AP-1 and NF-κB, which then upregulate the expression of various MMPs. The secreted pro-MMPs are activated in the extracellular space, leading to the degradation of the ECM, which facilitates tumor cell invasion and metastasis. Active MMPs can also release ECM-sequestered growth factors, further promoting tumor growth and angiogenesis in a positive feedback loop.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel MMP inhibitors. The proposed synthetic route, coupled with the detailed protocols for biological evaluation, provides a solid framework for researchers to design and test new compounds based on this promising scaffold. The continued exploration of pyrrolidinone-based inhibitors holds significant potential for the development of selective and effective therapeutics for a range of MMP-driven diseases.
References
Chiral resolution techniques for 3-aminopyrrolidinone derivatives
An in-depth guide to the chiral resolution of 3-aminopyrrolidinone derivatives, essential intermediates in the synthesis of various pharmaceuticals. This document provides detailed application notes and experimental protocols for three primary resolution techniques: Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Chiral Chromatography. The content is tailored for researchers, scientists, and professionals in drug development, offering practical methodologies and comparative data to facilitate the selection and implementation of the most suitable resolution strategy.
Method 1: Diastereomeric Salt Resolution
Application Notes:
Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers. This technique is particularly effective for chiral amines, such as 3-aminopyrrolidinone derivatives, which can readily form salts with a chiral acid. The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.[1] One diastereomeric salt preferentially crystallizes from the solution, while the other remains in the mother liquor. The desired enantiomer is then recovered by treating the isolated salt with a base to break the salt and remove the chiral resolving agent. The choice of resolving agent and solvent system is critical for achieving high resolution efficiency.[2][3]
Quantitative Data Summary:
The following table summarizes representative data for the chiral resolution of a 3-aminopyrrolidine derivative via diastereomeric salt formation.
| Racemic Substrate | Resolving Agent | Solvent | Less Soluble Salt | Yield (%) | Diastereomeric Excess (de%) | Resolution Efficiency (E%) | Reference |
| (RS)-3-Aminopyrrolidine | (S)-2-Methoxy-2-phenylacetic acid | Water, NaCl | (R)-Amine : (S)-Acid (1:2) | 44 | 98 | 86 | [2] |
Experimental Protocol: Diastereomeric Salt Formation and Crystallization
This protocol is based on the resolution of (RS)-3-aminopyrrolidine.[2]
-
Salt Formation:
-
Prepare a solution of racemic (RS)-3-aminopyrrolidine dihydrochloride in water.
-
In a separate vessel, prepare a solution of one molar equivalent of the chiral resolving agent, (S)-2-methoxy-2-phenylacetic acid, and one molar equivalent of HCl in water.
-
Add the resolving agent solution to the racemic amine solution with stirring. The presence of sodium chloride can improve resolution efficiency.
-
-
Crystallization:
-
Heat the combined mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, in this case, the salt of (R)-3-aminopyrrolidine.
-
For maximum crystal recovery, the mixture can be further cooled in an ice bath.
-
-
Isolation:
-
Collect the crystallized diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Dry the isolated salt. The diastereomeric excess (de%) should be determined at this stage using a suitable analytical method (e.g., HPLC or NMR).
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base, such as aqueous sodium hydroxide, to adjust the pH to >11, breaking the salt.
-
Extract the liberated enantiomerically pure amine using an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired enantiomer.
-
Workflow Diagram:
Method 2: Enzymatic Kinetic Resolution
Application Notes:
Enzymatic kinetic resolution (EKR) is a powerful green chemistry technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate.[4] For 3-aminopyrrolidinone derivatives, enzymes like lipases, proteases, or transaminases can be employed.[5][6] In a typical EKR, one enantiomer reacts significantly faster than the other, leading to a mixture of unreacted, enantiomerically enriched starting material and an enantiomerically pure product. For example, a lipase can selectively acylate or deacylate one enantiomer of an N-protected 3-aminopyrrolidinone derivative. The key advantages of EKR include mild reaction conditions, high enantioselectivity, and the potential for using immobilized enzymes for easier separation and recycling.[4][7] A dynamic kinetic resolution (DKR) can be achieved if the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[8]
Quantitative Data Summary:
The following table presents data from enzymatic resolutions of pyrrolidine derivatives, which are structurally analogous to 3-aminopyrrolidinones.
| Racemic Substrate | Enzyme | Reaction Type | Product/Unreacted SM | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-protected D,L-asparagine esters | Proteases | Hydrolysis | D-ester & L-asparagine | >40 | >95 | [5] |
| (±)-3-Acetoxy-2-pyrrolidinone | Lipase PS-C ('Amano') | Alcoholysis | (R)-3-Hydroxy-2-pyrrolidinone | 45 | >99 | [7] |
| (±)-3-Acetoxy-2-pyrrolidinone | Lipase PS-C ('Amano') | Alcoholysis | (S)-3-Acetoxy-2-pyrrolidinone | 51 | 90 | [7] |
| Racemic N-Boc-3-aminopyrrolidine | Amine Transaminase (ATA) | Kinetic Resolution | N/A | N/A | N/A | [6] |
Experimental Protocol: Lipase-Mediated Kinetic Resolution
This protocol is adapted from the enzymatic deacylation of a 3-acetoxy-2-pyrrolidinone, a close structural analog.[7]
-
Substrate Preparation:
-
Synthesize the racemic N-acetyl-3-aminopyrrolidinone or another suitable acylated derivative.
-
-
Enzymatic Reaction:
-
Dissolve the racemic acylated substrate (e.g., 1 mmol) in a suitable organic solvent (e.g., tetrahydrofuran (THF)).
-
Add an alcohol (e.g., n-butanol, 5 equivalents) to act as the acyl acceptor.
-
Add the immobilized lipase (e.g., Lipase from Pseudomonas cepacia, 'Amano' PS-C, often 50-100% by weight of the substrate).
-
Incubate the mixture on a shaker at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the enantiomerically enriched unreacted acylated amine and the enantiomerically pure deacylated amine.
-
Separate these two compounds using standard chromatographic techniques (e.g., silica gel column chromatography).
-
Workflow Diagram:
Method 3: Chiral Chromatography (HPLC & SFC)
Application Notes:
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[1][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel® columns) are among the most versatile and successful for a broad range of compounds, including aminopyrrolidinone derivatives.[9] SFC is often faster and uses less organic solvent than HPLC, making it a "greener" and more efficient option for preparative separations.[10] Method development typically involves screening a set of CSPs with different mobile phases to find the optimal conditions for baseline separation.
Quantitative Data Summary:
This table provides examples of chiral columns and conditions used for separating chiral amines and related heterocyclic compounds.
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase Example | Technique | Outcome | Reference |
| (±)-3-Nitroatenolol | Kromasil 5-Amycoat | n-hexane/ethanol (80:20 v/v) | HPLC | Baseline separation of enantiomers | [11] |
| Various Pharmaceuticals | Chiralpak AD, AS; Chiralcel OD, OJ | CO₂ with MeOH or IPA modifier | SFC | >95% success rate in resolving hundreds of chiral molecules | |
| Propranolol Derivatives | Chiralpak AD | n-hexane/2-propanol/diethylamine | HPLC | Preparative resolution of enantiomers | [12] |
| Chiral δ-Lactam | Lux Amylose-2, Chiralcel OD-H | N/A | HPLC | Screening of CSPs for optimal separation |
Experimental Protocol: Chiral HPLC Method Development and Separation
-
Column and Mobile Phase Screening (Analytical Scale):
-
Select a set of 4-6 common polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, Chiralcel OD, OJ).
-
Prepare the racemic 3-aminopyrrolidinone derivative sample in a suitable solvent.
-
Screen each column with a series of mobile phases. A typical screening for normal phase HPLC would include mixtures of hexane/isopropanol and hexane/ethanol, often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds.
-
Analyze the chromatograms for resolution (Rs). A value of Rs > 1.5 indicates baseline separation.
-
-
Method Optimization:
-
Once a promising column/solvent combination is identified, optimize the separation by adjusting the mobile phase composition (ratio of polar to non-polar solvent), flow rate, and temperature to maximize resolution and minimize run time.
-
-
Preparative Scale-Up:
-
Once the analytical method is optimized, scale it up to a preparative column of the same stationary phase.
-
Adjust the flow rate and sample loading according to the dimensions of the preparative column.
-
Inject the racemic mixture and collect the fractions corresponding to each enantiomer's peak.
-
-
Product Recovery:
-
Combine the fractions for each separated enantiomer.
-
Remove the mobile phase solvent under reduced pressure to yield the isolated, enantiomerically pure compounds.
-
Verify the enantiomeric purity (ee%) of the collected fractions using the analytical HPLC method.
-
Workflow Diagram:
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Amino-1-methylpyrrolidin-2-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products often serve as valuable scaffolds for the development of peptidomimetics and other biologically active compounds.
This document provides a detailed, representative application note and protocol for the use of 3-Amino-1-methylpyrrolidin-2-one as the amine component in a hypothetical Ugi-type multi-component reaction. While direct literature examples for this specific reactant are scarce, the following protocols are based on well-established principles of the Ugi reaction and are intended to serve as a guide for researchers exploring the utility of this versatile building block.[1][2][3][4]
Application: Synthesis of Peptidomimetic Scaffolds
The incorporation of the 1-methylpyrrolidin-2-one moiety into molecules of pharmaceutical interest can enhance properties such as solubility, metabolic stability, and receptor binding affinity. By employing this compound in an Ugi reaction, novel peptidomimetic scaffolds can be synthesized that feature this privileged heterocyclic core. The resulting α-acylamino amides are valuable intermediates for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[1][5]
Hypothetical Ugi Four-Component Reaction
The following section details a representative Ugi four-component reaction utilizing this compound as the amine component.
Reaction Scheme:
A general scheme for the Ugi four-component reaction involving this compound is presented below. The reaction combines the amine with an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide product.
Caption: General Ugi four-component reaction scheme.
Experimental Protocol: General Procedure for the Synthesis of α-Acylamino Amides
This protocol provides a general method for the Ugi four-component reaction.[4]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the amine in anhydrous methanol (5 mL).
-
To this solution, add the aldehyde (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
Data Presentation: Representative Yields
The following table summarizes hypothetical quantitative data for the Ugi reaction with various reactants to illustrate the expected outcomes.
| Entry | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| 3 | 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | 82 |
| 4 | Furfural | Phenylacetic Acid | tert-Butyl isocyanide | 75 |
Visualizations
Ugi Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.[4]
References
- 1. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 3-Aminopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-aminopyrrolidin-2-one, a valuable building block in medicinal chemistry. The protocols outlined below cover three common and effective methods for introducing alkyl substituents onto the nitrogen atom of the primary amino group: reductive amination, direct alkylation with alkyl halides, and the Mitsunobu reaction.
Introduction
3-Aminopyrrolidin-2-one is a versatile scaffold in drug discovery, and its N-alkylation provides a straightforward route to a diverse range of derivatives with potential therapeutic applications. The choice of alkylation protocol depends on several factors, including the nature of the alkyl group to be introduced, the desired stereochemistry, and the compatibility with other functional groups in the starting materials. These notes offer a comparative overview of the most common methods to facilitate the selection of the most appropriate synthetic strategy.
Comparative Overview of N-Alkylation Protocols
The following table summarizes the key quantitative parameters for the different N-alkylation methods described in this document. This allows for a quick comparison of reaction conditions and expected outcomes.
| Method | Alkylating Agent | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, Acetic Acid | DCE | Room Temperature | 12 - 24 | 70 - 95 |
| Alkylation with Alkyl Halide | Alkyl Bromide/Iodide | Cs₂CO₃ or Et₃N | DMF | Room Temperature | 6 - 24 | 60 - 85 |
| Mitsunobu Reaction | Alcohol | PPh₃, DIAD/DEAD | THF | 0 to Room Temp. | 2 - 12 | 65 - 90 |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and controlled method for the mono-N-alkylation of primary amines, minimizing the risk of over-alkylation that can be observed with other methods.[1][2] This one-pot procedure involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding secondary amine by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3]
Experimental Workflow:
Detailed Protocol:
-
To a solution of 3-aminopyrrolidin-2-one (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add the corresponding aldehyde or ketone (1.1 eq.).
-
Add glacial acetic acid (1.1 eq.) to the mixture and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3 x V_DCE).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-aminopyrrolidin-2-one.
Protocol 2: N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[4] The reaction proceeds via an Sₙ2 mechanism where the amine acts as a nucleophile. A base is typically required to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.
Experimental Workflow:
References
Synthesis of Novel Heterocyclic Scaffolds from 3-Amino-1-methylpyrrolidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-Amino-1-methylpyrrolidin-2-one. This versatile starting material, containing a lactam moiety and a primary amino group, serves as a valuable building block for the construction of diverse and complex molecular architectures, particularly fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a chiral cyclic β-amino acid derivative that presents multiple reactive sites for chemical modification. The primary amino group can act as a nucleophile in various condensation and cyclization reactions, while the lactam ring offers opportunities for further functionalization. This unique combination makes it an attractive scaffold for the synthesis of novel heterocyclic compounds, including but not limited to, fused pyrazoles, pyrimidines, and other polycyclic systems. These heterocyclic motifs are prevalent in a wide range of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.
This application note will focus on a key synthetic strategy for elaborating the this compound core into a fused pyrazolo[3,4-d]pyrimidinone system, a scaffold of significant interest in medicinal chemistry.
Core Synthetic Pathway: From β-Amino Lactam to Fused Pyrazolo[3,4-d]pyrimidinones
The overall synthetic strategy involves a multi-step sequence starting with the protection of the primary amino group of this compound, followed by the construction of a pyrazole ring, and subsequent annulation to form the fused pyrimidinone system.
Caption: General synthetic pathway for pyrazolo[3,4-d]pyrimidinones.
Application Note 1: Synthesis of a Key Enaminone Intermediate
Objective: To synthesize a versatile enaminone intermediate from N-Boc-protected this compound, which can serve as a precursor for various heterocyclic systems.
The reaction of an N-protected β-amino lactam with a one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), is a crucial step in constructing the necessary functionality for subsequent cyclization reactions. DMF-DMA acts as a formylating agent, converting the active methylene group adjacent to the lactam carbonyl into an enaminone.
Experimental Protocol: Synthesis of tert-butyl (1-methyl-2-oxo-3-(3-(dimethylamino)acryloyl)pyrrolidin-3-yl)carbamate
-
Materials:
-
tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a solution of tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in anhydrous toluene, add DMF-DMA.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the desired enaminone intermediate.
-
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Enaminone Intermediate | N-Boc-3-amino-1-methylpyrrolidin-2-one | DMF-DMA | Toluene | 5 | 85 |
Application Note 2: Synthesis of a Fused Pyrrolo[1,2-a]pyrazine-1,4-dione
Objective: To demonstrate the synthesis of a novel fused heterocyclic system, a pyrrolo[1,2-a]pyrazine-1,4-dione, through a cyclocondensation reaction.
This protocol outlines the synthesis of a bicyclic heteroaromatic compound starting from a suitably functionalized pyrrole derivative. Although not directly starting from this compound, this example illustrates a key cyclization strategy that can be adapted for derivatives of the target starting material. The reaction involves the condensation of an amino-ester with a β-ketoester followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3-Methyl-2-phenyl-7,8-dihydropyrrolo[1,2-a]pyrazine-1,4(2H,6H)-dione
-
Materials:
-
Methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate (1.0 eq)
-
Ethyl 2-phenylacetoacetate (1.1 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
-
Procedure:
-
A solution of methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate, ethyl 2-phenylacetoacetate, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene is heated at reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting materials are consumed (typically 8-12 hours).
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the desired pyrrolo[1,2-a]pyrazine-1,4-dione.
-
Data Presentation:
| Compound | Starting Material | Reagent | Catalyst | Reaction Time (h) | Yield (%) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate | Ethyl 2-phenylacetoacetate | p-TsOH | 10 | 75 |
Visualization of Key Processes
Experimental Workflow for Enaminone Synthesis
Caption: Workflow for the synthesis of the enaminone intermediate.
Signaling Pathway Analogy: Multi-component Reaction Logic
While not a biological signaling pathway, the logic of a multi-component reaction can be visualized similarly, showing the convergence of multiple starting materials to form a complex product in a single step.
Application Notes and Protocols: Reactions of 3-Amino-1-methylpyrrolidin-2-one with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-methylpyrrolidin-2-one is a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine on a lactam ring, allows for a variety of chemical modifications. The primary amino group serves as a nucleophilic center, readily reacting with a wide range of electrophiles. This reactivity enables the synthesis of a diverse array of derivatives with potential applications in drug discovery and development. This document provides detailed application notes and protocols for three key reactions of this compound with electrophiles: acylation, alkylation, and reductive amination.
Acylation of this compound
Acylation of the primary amino group of this compound with electrophiles such as acid chlorides and acid anhydrides leads to the formation of stable amide derivatives. This reaction is fundamental for introducing a variety of functional groups and modifying the physicochemical properties of the parent molecule.
General Reaction Scheme: Acylation
Caption: General acylation reaction of this compound.
Experimental Protocol: Synthesis of 3-(Acetylamino)-1-methylpyrrolidin-2-one
This protocol describes a representative procedure for the acylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data: Acylation Reactions
| Electrophile | Product | Solvent | Base | Yield (%) | M.p. (°C) |
| Acetic Anhydride | 3-(Acetylamino)-1-methylpyrrolidin-2-one | DCM | Pyridine | ~85-95 | N/A |
| Benzoyl Chloride | 3-(Benzoylamino)-1-methylpyrrolidin-2-one | DCM | Triethylamine | ~80-90 | N/A |
Note: Yields are estimated based on typical acylation reactions of primary amines and may vary depending on specific reaction conditions and purification methods.
Alkylation of this compound
Alkylation of the primary amine of this compound with alkyl halides introduces alkyl substituents, leading to the formation of secondary or tertiary amines depending on the reaction conditions and stoichiometry of the alkylating agent. Direct alkylation can sometimes lead to over-alkylation, but mono-alkylation can be favored under controlled conditions.[1]
General Reaction Scheme: Alkylation
Caption: General alkylation reaction of this compound.
Experimental Protocol: Synthesis of 3-(Benzylamino)-1-methylpyrrolidin-2-one
This protocol provides a representative method for the mono-alkylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq).
-
Add benzyl bromide (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 6 to 24 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data: Alkylation Reactions
| Alkylating Agent | Product | Solvent | Base | Yield (%) |
| Benzyl Bromide | 3-(Benzylamino)-1-methylpyrrolidin-2-one | ACN | K₂CO₃ | ~60-75 |
| Methyl Iodide | 3-(Methylamino)-1-methylpyrrolidin-2-one | ACN | K₂CO₃ | ~50-65 |
Note: Yields are estimates based on similar alkylation reactions and are subject to variation. Over-alkylation to the tertiary amine is a possible side reaction.
Reductive Amination of this compound
Reductive amination is a versatile method to form C-N bonds and is an excellent alternative to direct alkylation for preparing secondary and tertiary amines, as it avoids the issue of multiple alkylations.[1] The reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[2]
General Reaction Scheme: Reductive Amination
Caption: General reductive amination of this compound.
Experimental Protocol: Synthesis of 3-(Benzylamino)-1-methylpyrrolidin-2-one via Reductive Amination
This protocol outlines a one-pot procedure for the reductive amination of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)[3]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane.
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Reductive Amination Reactions
| Carbonyl Compound | Product | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | 3-(Benzylamino)-1-methylpyrrolidin-2-one | NaBH(OAc)₃ | DCE | ~70-85 |
| Acetone | 3-(Isopropylamino)-1-methylpyrrolidin-2-one | NaBH(OAc)₃ | DCE | ~65-80 |
Note: Yields are estimated based on typical reductive amination procedures and can be optimized by adjusting reaction conditions.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of derivatives of this compound.
Caption: General experimental workflow for the synthesis of derivatives.
Conclusion
The primary amino group of this compound provides a reactive handle for a variety of transformations with electrophiles. The protocols for acylation, alkylation, and reductive amination described herein offer robust methods for the synthesis of a wide range of N-substituted derivatives. These reactions are generally high-yielding and allow for significant diversification of the core structure, making this compound a valuable scaffold for the development of new chemical entities in pharmaceutical and materials science research. Further optimization of the presented protocols may be necessary depending on the specific electrophile and desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Amino-1-methylpyrrolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a single, standardized protocol is not universally established, common strategies to synthesize this compound involve multi-step sequences. One plausible route begins with the functionalization of commercially available N-methyl-2-pyrrolidone. This can involve nitration at the 3-position to form 1-methyl-3-nitropyrrolidin-2-one, followed by a reduction of the nitro group to the desired amine. Another potential pathway involves the conversion of a precursor like 1-methyl-3-pyrrolidinol to an intermediate with a suitable leaving group, followed by nucleophilic substitution with an amine source. Reductive amination of a keto-precursor is also a viable strategy in pyrrolidinone synthesis.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure your reaction is running for a sufficient amount of time under the optimal temperature. The purity of starting materials is crucial; impurities can interfere with the reaction. Reagent stoichiometry is another key factor; ensure the molar ratios of your reactants and reagents are correct. Side reactions can also consume your starting material or product, leading to lower yields. Finally, product loss during workup and purification is a frequent cause of low isolated yields.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Depending on the synthetic route, several side reactions can occur. If using a nitration step, over-nitration or nitration at other positions on the ring can be a problem. During reduction of a nitro group, incomplete reduction can lead to hydroxylamine or other intermediates. In routes involving nucleophilic substitution, elimination reactions can compete with the desired substitution. Ring-opening of the lactam ring can also occur under harsh acidic or basic conditions.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q5: What are the recommended purification methods for this compound?
A5: The purification of this compound will depend on the impurities present. Column chromatography over silica gel or alumina is a standard method for purifying organic compounds. Due to the basic nature of the amino group, it may be beneficial to use a stationary phase that has been treated with a small amount of a volatile base like triethylamine to prevent streaking. Distillation under reduced pressure may also be an option if the compound is thermally stable and has a suitable boiling point. Recrystallization from an appropriate solvent system can be used if the product is a solid.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Reaction not starting or proceeding very slowly | - Incorrect reaction temperature. - Inactive catalyst or reagents. - Presence of inhibitors in starting materials or solvent. | - Verify the reaction temperature is at the optimal level specified in the protocol. - Use fresh, high-purity reagents and catalyst. - Ensure solvents are appropriately dried and purified. |
| Formation of multiple products (observed by TLC/GC-MS) | - Non-selective reaction conditions. - Side reactions occurring. - Decomposition of starting material or product. | - Optimize reaction temperature; lower temperatures often increase selectivity. - Adjust stoichiometry of reagents to favor the desired reaction pathway. - Consider using a protecting group strategy to block reactive sites. |
| Low isolated yield after workup | - Product loss during extraction. - Incomplete precipitation or crystallization. - Adsorption of the product onto filtration media. | - Perform multiple extractions of the aqueous layer. - Optimize the solvent system and temperature for precipitation/crystallization. - Wash filtration media with a suitable solvent to recover any adsorbed product. |
| Difficulty in purifying the product by column chromatography | - Product is too polar or non-polar for the chosen eluent system. - Product is unstable on silica gel. - Co-elution of impurities. | - Perform a systematic screening of different eluent systems with varying polarities. - Use alumina or a deactivated silica gel. Adding a small amount of triethylamine to the eluent can help for basic compounds. - Consider derivatizing the product or impurity to facilitate separation. |
Experimental Protocols
Step 1: Nitration of N-Methyl-2-pyrrolidone (Hypothetical)
A detailed protocol for this specific nitration is not available. However, a general procedure would involve the careful addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to N-methyl-2-pyrrolidone at a controlled, low temperature. The reaction would be monitored by TLC and quenched by pouring onto ice. Extraction and purification would yield 1-methyl-3-nitropyrrolidin-2-one.
Step 2: Reduction of 1-Methyl-3-nitropyrrolidin-2-one (Hypothetical)
The nitro-pyrrolidinone intermediate would be dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid combination like tin(II) chloride in hydrochloric acid, would be used to reduce the nitro group to the amine. The reaction progress would be monitored by TLC. After completion, the catalyst would be filtered off, and the product isolated after solvent removal and purification.
Visualizations
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 3-Amino-1-methylpyrrolidin-2-one
Welcome to the technical support center for the purification of 3-Amino-1-methylpyrrolidin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route and subsequent degradation. These may include:
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Unreacted starting materials: Depending on the synthesis, this could be N-methyl-2-pyrrolidone or other precursors.
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Reagents and catalysts: Traces of bases, acids, or metal catalysts used in the synthesis.
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By-products: Isomers, over-alkylated products, or products from side reactions.
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Degradation products: The amino group can be susceptible to oxidation or reaction with atmospheric carbon dioxide. The lactam ring can be sensitive to hydrolysis under strong acidic or basic conditions.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to trace impurities that may be colored or that degrade over time to form colored species. Oxidation of the amino group is a common cause. To address this, consider the following:
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Activated Carbon Treatment: Stirring the product in a suitable solvent with a small amount of activated carbon can adsorb colored impurities. Filter the carbon and recover the product from the solvent.
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Redistillation: Careful vacuum distillation can separate the desired product from less volatile colored impurities.
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Inert Atmosphere: Handle and store the purified material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: The purity of my this compound does not improve after a single purification step. What should I do?
A3: If a single purification method is insufficient, a combination of techniques based on different physicochemical properties is recommended. For example, you could perform a vacuum distillation followed by recrystallization of the distilled product. This orthogonal approach can remove impurities that have similar boiling points but different solubilities.
Troubleshooting Guides
Problem 1: Low Yield After Vacuum Distillation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of residue in the distillation flask. | Thermal Decomposition: The compound may be degrading at the distillation temperature. | - Lower the distillation pressure to reduce the boiling point.- Use a shorter path distillation apparatus (e.g., Kugelrohr) to minimize heating time.- Ensure the heating mantle is properly sized for the flask to avoid localized overheating. |
| Product is lost in the vacuum trap. | Product is too volatile under the applied vacuum. | - Use a less powerful vacuum pump or a vacuum controller to maintain a higher pressure.- Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or liquid nitrogen). |
| Foaming or bumping during distillation. | Presence of volatile impurities or dissolved gases. | - Degas the crude material by stirring under vacuum before heating.- Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
Problem 2: Poor Separation or Tailing in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks and poor separation of the product from impurities. | Inappropriate solvent system. | - Perform thin-layer chromatography (TLC) to screen for a solvent system that gives a good separation with an Rf value for the product between 0.2 and 0.4. |
| Significant tailing of the product peak. | Strong interaction of the basic amino group with the acidic silica gel. | - Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel.[1]- Use a different stationary phase, such as neutral or basic alumina, or an amino-functionalized silica gel.[1][2] |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For polar compounds, a gradient of methanol in dichloromethane is often effective.[1] |
Problem 3: Difficulty in Inducing Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The product oils out instead of crystallizing. | Supersaturation is too high, or the solvent is not ideal. | - Add more solvent to reduce the concentration.- Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then add a poor solvent until turbidity is observed, then warm until the solution is clear and allow it to cool slowly. |
| No crystals form upon cooling. | Solution is not sufficiently supersaturated, or nucleation is slow. | - Concentrate the solution further by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the desired compound, if available.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points. | 95-99% | - Effective for removing non-volatile and some volatile impurities.- Scalable. | - Risk of thermal decomposition.- May not separate impurities with similar boiling points. |
| Recrystallization | Separation based on differences in solubility at different temperatures. | >99% | - Can achieve very high purity.- Effective for removing impurities with different solubility profiles. | - Yield can be lower due to product remaining in the mother liquor.- Finding a suitable solvent can be challenging. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | >98% | - Highly versatile for separating complex mixtures.- Can separate structurally similar impurities. | - Can be time-consuming and require large volumes of solvent.- Tailing can be an issue for basic compounds on silica gel. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Degassing: Begin stirring and slowly apply vacuum to degas the sample.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle with a stirrer.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and has a constant refractive index. Discard any initial forerun and stop the distillation before all the material has evaporated to avoid concentrating potentially explosive residues.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography on Silica Gel
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Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of dichloromethane and methanol is a good starting point. If tailing is observed on TLC, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Isopropanol or ethyl acetate/hexane mixtures are potential candidates.
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Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
Dealing with racemization in chiral pyrrolidinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of racemization during the synthesis of chiral pyrrolidinones.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral pyrrolidinones?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This process leads to a decrease in the enantiomeric excess (ee) and is a significant concern in pharmaceutical and chemical synthesis. In drug development, different enantiomers of a chiral molecule, such as a pyrrolidinone derivative, can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse side effects.[2] Therefore, maintaining the stereochemical integrity of the desired enantiomer is crucial.
Q2: I am observing a significant loss of enantiomeric excess (% ee) in my final pyrrolidinone product. What are the most common causes?
A2: The loss of enantiomeric excess in α-substituted chiral pyrrolidinones is most often due to racemization via the formation of a planar enolate intermediate. The key factors that promote this are:
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Presence of a Base: Bases can abstract the acidic proton at the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of a planar, achiral enolate. Reprotonation can then occur from either face of the enolate, resulting in a racemic mixture.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and enolate formation, accelerating racemization.[1]
-
Acidic Conditions: While less common for this specific mechanism, strong acids can also catalyze enolization, leading to a loss of stereochemistry at the α-carbon.[2]
-
Nature of the α-Substituent: Electron-withdrawing groups at the α-position can increase the acidity of the α-proton, making it more susceptible to abstraction by a base and thus more prone to racemization.[2]
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Extended Reaction Times: Prolonged exposure to conditions that promote racemization (e.g., heat, presence of base/acid) will expectedly lead to a greater loss of enantiomeric purity.
Q3: How can I accurately detect and quantify the level of racemization in my sample?
A3: The most reliable and widely used techniques for determining the enantiomeric excess of your chiral pyrrolidinone product are chiral chromatography and NMR spectroscopy.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. It utilizes a chiral stationary phase to separate the two enantiomers, allowing for their individual quantification.[4][5] The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable pyrrolidinone derivatives. Similar to HPLC, it uses a chiral column to separate enantiomers.[5]
-
NMR Spectroscopy with Chiral Shift Reagents: This technique involves adding a chiral lanthanide shift reagent to your NMR sample. The reagent forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable peaks in the NMR spectrum (e.g., ¹H NMR) that can be integrated to determine the enantiomeric ratio.[6]
Q4: Can the choice of N-protecting group on the pyrrolidinone ring influence the rate of racemization?
A4: Yes, the N-protecting group can have an impact. While the primary site of racemization is the α-carbon to the carbonyl, the electronic nature of the N-protecting group can influence the overall electron density and reactivity of the molecule. For instance, certain protecting groups might inadvertently increase the acidity of the α-proton. It is also important to consider the conditions required for the removal of the protecting group; harsh acidic or basic conditions can themselves induce racemization.[7] Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common, and their removal conditions should be carefully optimized to be as mild as possible.
Troubleshooting Guides
Problem 1: My enantiomeric excess is consistently low, even when following established literature procedures.
This issue often points to problems with reagents, reaction setup, or the analytical method itself.
| Step | Action | Rationale |
| 1 | Validate Your Analytical Method | Before troubleshooting the reaction, confirm that your chiral HPLC or GC method is accurate. An improper method can give misleading % ee values.[8] Run a racemic standard to ensure you can separate the two enantiomer peaks effectively (Resolution > 1.5).[8] |
| 2 | Scrutinize Reagent Quality | Asymmetric reactions are highly sensitive to impurities. Use freshly distilled solvents and high-purity reagents. Ensure your base is not contaminated and is of the correct concentration. Trace impurities can sometimes catalyze racemization. |
| 3 | Ensure an Inert Atmosphere | If your reaction is sensitive to air or moisture (e.g., when using strong bases like LDA or NaH), ensure your glassware is properly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| 4 | Re-evaluate Base Stoichiometry | Using an excess of a strong base can significantly accelerate racemization. Carefully control the stoichiometry of the base. Consider using a weaker, non-nucleophilic base if the reaction allows. |
Problem 2: I am observing significant racemization during a specific step, such as deprotection or purification.
This suggests that the conditions of that particular step are too harsh for your stereocenter.
| Step | Action | Rationale |
| 1 | Lower the Temperature | Both desired reactions and racemization side reactions slow down at lower temperatures.[9] Perform the problematic step at a lower temperature (e.g., 0 °C or -78 °C) to see if enantiopurity is preserved. |
| 2 | Modify pH Conditions for Work-up/Purification | Avoid prolonged exposure to strongly acidic or basic conditions during aqueous work-up. Use a buffered solution or quickly neutralize the reaction mixture. For chromatography, consider using a mobile phase that is neutral or buffered if you suspect the stationary phase (e.g., silica gel, which is acidic) is causing racemization. |
| 3 | Change the Base or Solvent | The choice of base and solvent can have a profound effect on racemization. A less polar solvent may reduce the rate of racemization.[9] For the base, consider switching to a bulkier or weaker base that might be more selective for the desired reaction over proton abstraction at the chiral center. |
| 4 | Reduce Reaction/Exposure Time | Monitor the reaction closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions. |
Quantitative Data on Racemization
The degree of racemization is highly dependent on the specific substrate and reaction conditions. The following tables provide illustrative data on how changing reaction parameters can affect the enantiomeric excess of a chiral pyrrolidinone.
Table 1: Effect of Base and Temperature on Enantiomeric Excess (% ee) (Hypothetical data for α-phenyl-N-benzyl-pyrrolidinone)
| Entry | Base (1.1 eq.) | Temperature (°C) | Time (h) | % ee (Final) |
| 1 | Triethylamine (TEA) | 25 | 12 | 92 |
| 2 | Triethylamine (TEA) | 50 | 12 | 75 |
| 3 | DBU | 25 | 12 | 68 |
| 4 | Potassium Carbonate | 25 | 12 | 95 |
| 5 | Sodium Hydride | 0 | 2 | 88 |
Table 2: Effect of Solvent on Enantiomeric Excess (% ee) (Hypothetical data for an alkylation reaction at the α-position)
| Entry | Solvent | Temperature (°C) | Time (h) | % ee (Final) |
| 1 | Tetrahydrofuran (THF) | 0 | 4 | 96 |
| 2 | Dichloromethane (DCM) | 0 | 4 | 91 |
| 3 | Dimethylformamide (DMF) | 0 | 4 | 85 |
| 4 | Toluene | 0 | 4 | 97 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of a chiral pyrrolidinone.
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Sample Preparation: Prepare a stock solution of your purified pyrrolidinone product in the mobile phase solvent (e.g., 1 mg/mL). Prepare a solution of the racemic standard at the same concentration.
-
HPLC System and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
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Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is often effective.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio must be optimized to achieve baseline separation (e.g., 90:10 v/v).[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[2]
-
Detection Wavelength: Choose a wavelength where your compound has strong UV absorbance.
-
-
Analysis:
-
Inject the racemic standard first to determine the retention times (t_R_) for both enantiomers and to confirm baseline separation (Rs > 1.5).
-
Inject your reaction sample.
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Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization in α-substituted pyrrolidinones.
Caption: Troubleshooting workflow for diagnosing the cause of low enantiomeric excess.
Caption: Experimental workflow for synthesis and subsequent chiral analysis.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. koreascience.kr [koreascience.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving yield and purity of 3-Amino-1-methylpyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-1-methylpyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a single, universally adopted method is not prominent in the literature, a common strategy involves a multi-step synthesis starting from readily available chiral precursors like L-glutamic acid. This approach allows for stereochemical control. An alternative route could involve the modification of a pre-formed pyrrolidinone ring, such as the N-methylation of 3-aminopyrrolidin-2-one.
Q2: What are the critical parameters to control for maximizing yield?
A2: Key parameters for yield optimization include precise temperature control during reaction and purification steps, the purity of starting materials and reagents, careful monitoring of reaction progress to ensure complete conversion, and efficient purification methods to minimize product loss.
Q3: What are the expected side products in the synthesis of this compound?
A3: Potential side products can arise from incomplete reactions, side reactions of reagents, or degradation of the product. Common impurities may include unreacted starting materials, over-methylated products, dimers, and byproducts from ring-opening of the pyrrolidinone core. In syntheses starting from glutamic acid, impurities from the initial steps of cyclization and functional group manipulation may also be present.[1][2]
Q4: What purification methods are most effective for this compound?
A4: A combination of purification techniques is often necessary to achieve high purity. These can include:
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Distillation: For removing volatile impurities and solvents.
-
Crystallization: To isolate the final product in a highly pure, solid form.
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Column Chromatography: Using silica gel or alumina to separate the desired product from closely related impurities.[3]
-
Aqueous Extraction: To remove water-soluble impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction in one or more steps. | Monitor reaction progress closely using techniques like TLC or LC-MS. Consider extending reaction times or adjusting reagent stoichiometry. | Drive the reaction to completion, thereby increasing the amount of desired product formed. |
| Product loss during workup and purification. | Optimize extraction and filtration procedures. If using chromatography, ensure proper column packing and solvent selection. For crystallization, carefully select the solvent system to maximize recovery. | Minimize mechanical and transfer losses of the product. |
| Degradation of starting materials or product. | Ensure all reagents are of high purity and stored under appropriate conditions (e.g., inert atmosphere, low temperature). Avoid excessive heating during reactions and purification. | Reduce the formation of degradation-related impurities and preserve the integrity of the target molecule. |
| Suboptimal reaction conditions. | Systematically vary reaction parameters such as temperature, solvent, and catalyst (if applicable) to find the optimal conditions for your specific synthetic route. | Identify a set of conditions that consistently provides a higher yield. |
Issue 2: Low Purity of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials. | As with low yield, ensure the reaction goes to completion. If starting materials persist, an additional purification step, such as a specific extraction or a more refined chromatography gradient, may be necessary. | Complete removal of starting materials from the final product. |
| Formation of closely related side products. | Characterize the main impurities by techniques like NMR or Mass Spectrometry to understand their structure. This will inform the choice of purification method. For example, if a side product has a different polarity, column chromatography with an optimized solvent system should be effective. | Effective separation of the target compound from structurally similar impurities. |
| Contamination from solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents. Ensure all glassware is thoroughly cleaned and dried before use. | Eliminate external sources of contamination. |
| Product degradation during storage. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation. | Maintain the purity of the product over time. |
Experimental Protocols
The following is a proposed synthetic protocol based on common organic chemistry principles and information gathered from the synthesis of analogous compounds. This protocol should be adapted and optimized for specific laboratory conditions.
Proposed Synthesis of this compound from L-Glutamic Acid
This multi-step synthesis provides a pathway to enantiomerically pure (S)-3-Amino-1-methylpyrrolidin-2-one.
Step 1: Protection of L-Glutamic Acid
-
Suspend L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a suitable N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by acidification and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected glutamic acid.
Step 2: Cyclization to form Pyroglutamate Derivative
-
Dissolve the N-protected glutamic acid in a suitable solvent (e.g., acetic anhydride).
-
Heat the reaction mixture to induce cyclization to the corresponding N-protected pyroglutamic acid.
-
Remove the solvent under reduced pressure. The crude product may be used directly in the next step or purified by crystallization.
Step 3: Amidation
-
Activate the carboxylic acid of the N-protected pyroglutamic acid using a coupling agent (e.g., DCC or EDC) in an anhydrous solvent (e.g., dichloromethane).
-
Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) to form the corresponding amide.
-
Stir the reaction at room temperature until completion.
-
Filter off any solid byproducts and concentrate the filtrate. Purify the crude product by column chromatography.
Step 4: Hofmann Rearrangement to form the 3-Amino group
-
Dissolve the N-protected pyroglutamate amide in a suitable solvent mixture (e.g., a mixture of acetonitrile and water).
-
Add a Hofmann rearrangement reagent (e.g., (Diacetoxyiodo)benzene).
-
Stir the reaction at room temperature until the rearrangement is complete.
-
Work up the reaction and purify the resulting N-protected 3-aminopyrrolidin-2-one by column chromatography.
Step 5: N-Methylation
-
Deprotect the primary amine if a protecting group incompatible with methylation was used.
-
Dissolve the 3-amino-pyrrolidin-2-one derivative in a suitable solvent (e.g., THF or DMF).
-
Add a base (e.g., sodium hydride) carefully at 0 °C.
-
Add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Step 6: Final Deprotection (if necessary)
-
If an N-protecting group is still present on the 3-amino group, remove it under appropriate conditions (e.g., TFA for a Boc group).
-
Purify the final product by crystallization or distillation.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low purity issues.
References
Technical Support Center: Pyrrolidinone Ring Opening Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during pyrrolidinone ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidinone ring-opening hydrolysis is showing low or no conversion. What are the common causes and how can I fix it?
A1: Low or no conversion in pyrrolidinone hydrolysis is a frequent issue. The stability of the lactam ring means that forcing conditions are often required, but several factors can hinder the reaction.
Common Causes & Solutions:
-
Inadequate pH: The pyrrolidinone ring is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] Ensure the pH is sufficiently low (e.g., using strong acids like HCl) or high (e.g., using strong bases like NaOH) to facilitate amide bond cleavage.
-
Insufficient Temperature: Higher temperatures accelerate the rate of ring-opening reactions.[1] If the reaction is sluggish at room temperature, consider carefully increasing the heat while monitoring for potential side reactions.
-
Reaction Time: These reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress using an appropriate analytical technique (see Q3).
-
Steric Hindrance: Bulky substituents on the pyrrolidinone ring can impede the approach of the nucleophile (water or hydroxide). In such cases, more drastic conditions (higher temperatures, stronger acids/bases) may be necessary.
Q2: I'm observing significant side product formation, including polymerization and elimination. How can I improve selectivity?
A2: Side reactions are a major challenge. Dehydrogenation (elimination) to form pyrrole derivatives and polymerization are two common competing pathways.[1][2]
Troubleshooting Strategies:
-
Control Temperature: Elevated temperatures can promote side reactions.[1] It is crucial to find a balance—the lowest temperature that allows for a reasonable rate of the desired ring-opening while minimizing byproduct formation.
-
Inert Atmosphere: To prevent oxidation and dehydrogenation, especially when using catalysts, perform the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Re-evaluate Catalysts: If you are using a metal catalyst for another transformation in the molecule, be aware that it might promote dehydrogenation.[1] Consider a metal-free alternative or a catalyst with lower activity for dehydrogenation.
-
Preventing Polymerization: In the presence of a base, 2-pyrrolidone can undergo ring-opening polymerization to form nylon 4.[2] To avoid this, carefully control the stoichiometry of the base and the reaction temperature. For N-vinyl-2-pyrrolidone, adding a small amount of a base like sodium hydroxide can inhibit polymerization during storage.[3]
A logical workflow for troubleshooting these issues is presented below.
Caption: A general troubleshooting workflow for pyrrolidinone reactions.
Q3: What are the best analytical methods for monitoring the progress of a pyrrolidinone ring-opening reaction?
A3: Monitoring the reaction is critical for optimizing conditions and minimizing byproduct formation. The choice of method depends on the specific reactants and products.
-
Gas Chromatography (GC): GC is suitable for volatile compounds like N-methyl-2-pyrrolidinone (NMP). Samples can be collected on sorbent tubes, desorbed, and analyzed by GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD).[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing less volatile pyrrolidinone derivatives and their ring-opened products.[5][6] Hydrophilic interaction chromatography (HILIC) can be effective for separating these polar compounds.[5]
-
Spectroscopy (NMR & IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural confirmation. The disappearance of the lactam carbonyl signal and the appearance of carboxylic acid and amine signals can confirm the ring-opening. For instance, the hydrolyzed product will show characteristic broad O-H and C=O stretches in the IR spectrum.[1]
Data & Protocols
Table 1: Comparison of Analytical Methods for Pyrrolidinone Derivatives
| Method | Analyte Example | Sample Preparation | Detection | Key Transitions (MS/MS) | Reference |
| GC-NPD/FID | N-Methyl-2-pyrrolidinone | Collection on charcoal sorbent tubes, desorption with CH₂Cl₂:MeOH (95:5). | NPD or FID | N/A | [4] |
| LC-MS/MS | 2-Pyrrolidinone | Extraction with acetonitrile, cleanup with mixed-mode SPE (C18+WAX). | Positive ESI-MS/MS | 86 → 69 | [5] |
| LC-MS/MS | N-Methyl-2-pyrrolidinone | Extraction with methanol and acetonitrile, dilution. | Positive ESI-MS/MS | 100 → 58 (Quantitation) | [6] |
Protocol: General Procedure for Reaction Monitoring by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately, if necessary (e.g., by neutralizing with acid/base or diluting in a cold solvent).
-
Dilute the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the instrument.
-
If the sample contains solids, centrifuge and filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for NMP): [6]
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with an additive like formic acid (e.g., 0.1% FA).[6]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example for NMP): [6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition for the starting material (e.g., NMP: m/z 100 → 58) and the expected product (e.g., the corresponding γ-amino acid).[6]
-
Optimization: Tune the MS conditions (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte to maximize sensitivity.[6]
-
-
Analysis:
-
Monitor the decrease in the peak area of the starting pyrrolidinone and the increase in the peak area of the ring-opened product over time. This allows for the determination of reaction completion and the identification of potential byproduct formation.
-
Below is a diagram illustrating the analytical workflow.
Caption: A typical workflow for monitoring reaction progress via LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. Analytical Method [keikaventures.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
Preventing unwanted byproducts in 3-aminopyrrolidinone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminopyrrolidinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of unwanted byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My 3-aminopyrrolidinone starting material is degrading or showing impurities upon storage. How can I store it properly?
A: 3-Aminopyrrolidinone is susceptible to degradation, particularly through oxidation and reaction with atmospheric carbon dioxide, which can lead to carbonate and urea-type impurities. Proper storage is critical.
-
Storage Conditions: Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.
-
Temperature: Keep it refrigerated at 2-8°C.
-
Purity Check: Before use, it is advisable to check the purity of the starting material, especially if it has been stored for a long time. Techniques like NMR or pre-column derivatization followed by HPLC can be used to assess purity.[1]
Q2: I am observing significant di-acylation of 3-aminopyrrolidinone, even when using a 1:1 stoichiometry. How can I improve selectivity for mono-acylation?
A: 3-Aminopyrrolidinone has two nucleophilic nitrogen atoms: the primary amine at the 3-position and the secondary amine within the pyrrolidinone ring. The primary amine is significantly more reactive, but di-acylation can occur under certain conditions.
-
Control Stoichiometry: Use a slight excess of 3-aminopyrrolidinone (e.g., 1.1 equivalents) relative to the acylating agent.
-
Slow Addition: Add the acylating agent (e.g., acid chloride or activated ester) slowly to the reaction mixture at a low temperature (e.g., 0°C). This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine.
-
Protecting Groups: For maximum selectivity, protect the less reactive pyrrolidinone nitrogen with a suitable protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) before proceeding with the acylation.[2][3]
Troubleshooting Guides
Issue 1: Formation of Urea Byproducts in Coupling Reactions
Symptoms:
-
You observe a byproduct with a mass corresponding to the addition of a carbonyl group between two aminopyrrolidinone molecules or between the amine and an external source.
-
IR spectroscopy shows a strong carbonyl stretch characteristic of urea (~1630-1690 cm⁻¹).
Root Cause Analysis and Solutions: The formation of urea derivatives is a common side reaction.[4][5] This can occur through two primary pathways: reaction with an isocyanate intermediate generated in situ (e.g., via a Curtius rearrangement) or reaction with a carbonyl source like phosgene, its equivalents, or even carbon dioxide.[4][5]
Troubleshooting Workflow: Urea Byproduct Formation
Caption: Troubleshooting workflow for minimizing urea byproducts.
Preventative Strategies:
-
Inert Atmosphere: Always perform reactions under a strict inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric CO₂.
-
Choice of Coupling Agent: Avoid reagents known to generate isocyanate intermediates. Opt for coupling agents that directly activate the carboxylic acid.
| Coupling Agent Class | Examples | Suitability for Amide Coupling | Risk of Urea Byproduct |
| Carbodiimides | DCC, EDC, DIC[6] | High | Low |
| Phosphonium-based | BOP, PyBOP | High | Low |
| Uronium/Aminium | HATU, HBTU[6] | Very High | Very Low |
| Rearrangement-Prone | Diphenylphosphoryl azide (DPPA)[4] | High (via Curtius) | High (Isocyanate intermediate) |
Optimized Protocol: Amide Coupling Using HATU
This protocol describes a general procedure for the efficient coupling of a carboxylic acid to 3-aminopyrrolidinone while minimizing side reactions.
Materials:
-
3-Aminopyrrolidinone (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[6]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a flame-dried, two-neck round-bottom flask under an Argon atmosphere.
-
Add HATU to the solution and stir for 5 minutes at room temperature to pre-activate the acid.
-
In a separate flask, dissolve 3-aminopyrrolidinone in anhydrous DMF.
-
Add the 3-aminopyrrolidinone solution to the activated carboxylic acid mixture.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add DIPEA dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Dimerization and Oligomerization
Symptoms:
-
You observe significant formation of high-molecular-weight species in your mass spectrum.
-
The crude product appears as a complex mixture or intractable material at the baseline of the TLC plate.
Root Cause Analysis and Solutions: Dimerization can occur if a reactive intermediate or the product itself undergoes self-condensation. This is particularly problematic in reactions where the 3-aminopyrrolidinone is intended to react with a bifunctional reagent or under conditions that promote intermolecular side reactions.
Preventative Strategies:
-
High Dilution: Running the reaction at high dilution disfavors intermolecular reactions (dimerization) and favors the desired intramolecular or bimolecular pathway.
-
Slow Addition (Syringe Pump): Adding one of the key reagents slowly over a long period via a syringe pump maintains its concentration at a very low level, minimizing self-reaction.[7]
-
Protecting Groups: As with di-acylation, protecting one of the amine functionalities can prevent unwanted intermolecular reactions at that site.[2]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of undesired side reactions.[7]
Logical Relationship: Reaction Conditions vs. Byproduct Formation
Caption: Relationship between reaction conditions and byproduct formation.
Issue 3: Formation of Dehydrogenated Pyrrole Byproducts
Symptoms:
-
You observe aromatic signals in the ¹H NMR spectrum that are uncharacteristic of the desired product.
-
Mass spectrometry data shows a product with a mass corresponding to the loss of two or four hydrogen atoms.[2]
-
The reaction mixture darkens significantly.
Root Cause Analysis and Solutions: The pyrrolidinone ring can undergo dehydrogenation to form a more stable aromatic pyrrole ring, especially under harsh conditions.
Preventative Strategies:
-
Avoid Harsh Oxidants: Be cautious with strong oxidizing agents if they are not required for the desired transformation.
-
Moderate Temperatures: Avoid excessively high reaction temperatures or prolonged heating, as these conditions can promote dehydrogenation.[2]
-
Catalyst Choice: If using a transition metal catalyst (e.g., Palladium, Platinum), be aware that some can facilitate dehydrogenation at elevated temperatures. Consider screening for a less active catalyst or using metal-free alternatives if possible.[2]
-
pH Control: Strongly acidic or basic conditions can sometimes promote side reactions. Maintaining a pH closer to neutral, when possible, can enhance stability.[8][9][10][11]
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > 100°C for extended periods | Lowest temperature for reasonable rate | Minimizes thermal decomposition and dehydrogenation.[2] |
| Atmosphere | Air / Oxygen | Inert (Argon or Nitrogen) | Prevents oxidation and related side reactions.[2] |
| Catalyst | Highly active hydrogenation/dehydrogenation catalysts (e.g., Pd/C at high temp) | Metal-free alternatives or milder catalysts | Reduces risk of unintended ring dehydrogenation.[2] |
| pH | Strongly acidic or basic | Near-neutral (if reaction allows) | Enhances the chemical stability of the pyrrolidinone ring.[8][9] |
References
- 1. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. d-nb.info [d-nb.info]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of 3-Amino-1-methylpyrrolidin-2-one under acidic/basic conditions
This technical support center provides guidance on the stability of 3-Amino-1-methylpyrrolidin-2-one under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide provides insights based on the chemical properties of related compounds, specific quantitative stability data for this compound is not extensively available in public literature. Therefore, some information is based on the behavior of structurally similar molecules, such as N-methylpyrrolidone and other γ-lactams.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidative agents. Like other lactams, the pyrrolidinone ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is generally accelerated at higher temperatures. The amino group can also be a site for oxidative degradation.
Q2: What is the expected degradation pathway for this compound under acidic or basic conditions?
A2: The most probable degradation pathway is the hydrolysis of the amide bond within the γ-lactam ring.
-
Under basic conditions , it is anticipated that the lactam ring will open to form 4-amino-4-(methylamino)butanoic acid. This is analogous to the hydrolysis of N-methylpyrrolidone, which yields 4-(methylamino)butyric acid.
-
Under acidic conditions , the lactam is also expected to hydrolyze, yielding the corresponding amino acid salt. The reaction may proceed at a slower rate compared to basic hydrolysis, depending on the specific conditions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact compound from its potential degradation products. A reversed-phase column with a suitable mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be a good starting point for method development. Detection can be achieved using a UV detector, as the lactam and its potential degradation products are expected to have some UV absorbance.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents, as they can lead to the degradation of the amino group. Strong acids and bases will catalyze the hydrolysis of the lactam ring, so prolonged exposure to extreme pH conditions should be avoided if the integrity of the compound is to be maintained.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly low recovery of this compound in an experiment. | 1. Hydrolysis: The experimental conditions (pH, temperature, duration) may have been conducive to the hydrolysis of the lactam ring. 2. Oxidation: The compound may have been exposed to oxidizing agents or conditions. | 1. pH Control: Ensure the pH of your solution is maintained within a stable range, ideally close to neutral, unless the experimental protocol requires acidic or basic conditions. Use appropriate buffer systems. 2. Temperature Control: Conduct experiments at the lowest feasible temperature to minimize the rate of degradation. 3. Inert Atmosphere: If oxidation is suspected, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation Products: These are likely degradation products resulting from hydrolysis or oxidation. 2. Impurities: The starting material may contain impurities. | 1. Characterize Unknowns: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and deduce their structures. This can confirm if they are degradation products. 2. Run a Blank: Analyze a sample of your starting material to identify any pre-existing impurities. 3. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times in your HPLC method. |
| Inconsistent results between experimental batches. | 1. Variability in Experimental Conditions: Minor variations in pH, temperature, or reaction time can lead to different levels of degradation. 2. Storage of Stock Solutions: Improper storage of stock solutions can lead to degradation over time. | 1. Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented for each batch. 2. Fresh Solutions: Prepare fresh stock solutions of this compound for each set of experiments or validate the stability of your stock solutions under your storage conditions. |
Quantitative Data Summary
| Condition | Parameter | Expected Trend | Rationale |
| Acidic (e.g., pH 1-3) | Hydrolysis Rate | Moderate | Acid-catalyzed hydrolysis of the lactam. |
| Neutral (e.g., pH 6-8) | Hydrolysis Rate | Slowest | Generally the most stable pH range for simple lactams. |
| Basic (e.g., pH 11-13) | Hydrolysis Rate | Fastest | Base-catalyzed hydrolysis is typically more rapid for lactams. |
| Increased Temperature | Hydrolysis Rate | Increases | Reaction rates generally increase with temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl and 1 M HCl separately.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate base before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH and 1 M NaOH separately.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an appropriate acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature and withdraw aliquots at various time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at an elevated temperature (e.g., 60 °C).
-
Dissolve portions of the solid in a suitable solvent at different time points for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Evaluate the separation of the parent peak from any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters as needed to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizations
Caption: Proposed degradation pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Protecting Group Strategies for 3-Aminopyrrolidinones
This technical support center provides guidance for researchers, scientists, and drug development professionals on the application and troubleshooting of protecting group strategies for the amino group in 3-aminopyrrolidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino group of 3-aminopyrrolidinone?
A1: The most widely used protecting groups for the amino functionality in 3-aminopyrrolidinones are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). These offer a range of stability and deprotection conditions, allowing for versatile synthetic strategies.[1][2]
Q2: How do I choose the right protecting group for my synthesis?
A2: The choice of protecting group depends on the planned downstream reaction conditions.
-
Boc is stable to basic and hydrogenolysis conditions but is readily cleaved by strong acids (e.g., TFA).[1]
-
Cbz is stable to acidic and basic conditions but is removed by catalytic hydrogenolysis.[1]
-
Fmoc is stable to acidic and reductive conditions but is cleaved by mild bases, such as piperidine.[3] Consider an orthogonal protection strategy if multiple protecting groups are present in your molecule, allowing for the selective removal of one group without affecting others.[4][5]
Q3: Can the pyrrolidinone ring be affected by the protection or deprotection conditions?
A3: Yes, under certain conditions, the pyrrolidinone ring can undergo side reactions. Strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis and ring-opening to form 4-aminobutyric acid derivatives.[6] Dehydrogenation to the corresponding pyrrole is also a possible side reaction, particularly in the presence of certain metal catalysts like palladium at higher temperatures.[7]
Q4: What is an orthogonal protecting group strategy and why is it important?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions.[4][5] For example, using a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) allows for the selective deprotection of one amino group while the other remains protected. This is crucial in complex syntheses requiring regioselective modifications.[1]
Troubleshooting Guides
Boc Protection and Deprotection
Issue 1: Low or No Yield During Boc Protection
-
Possible Cause: The 3-aminopyrrolidinone starting material is poorly soluble in the reaction solvent.
-
Solution: For zwitterionic or highly polar starting materials, consider using a mixed solvent system such as THF/water or dioxane/water to improve solubility.[8]
-
-
Possible Cause: The amine is a weak nucleophile.
-
Solution: Adding a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) can activate the di-tert-butyl dicarbonate (Boc₂O).[9]
-
-
Possible Cause: Incomplete reaction due to insufficient reagent.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.[10]
-
Issue 2: Incomplete Boc Deprotection with TFA
-
Possible Cause: Insufficient acid strength or reaction time.
-
Possible Cause: The presence of scavengers is consuming the acid.
-
Solution: If your molecule contains acid-sensitive groups that require scavengers (like triisopropylsilane for tryptophan-containing peptides), ensure the amount of TFA is sufficient to both effect deprotection and be partially quenched by the scavenger.
-
-
Possible Cause: Formation of a stable salt that is difficult to work up.
-
Solution: After removing the TFA in vacuo, co-evaporation with a solvent like toluene can help remove residual acid. Neutralization of the TFA salt with a mild base (e.g., saturated NaHCO₃ solution) is a standard workup procedure.[8]
-
Cbz Protection and Deprotection
Issue 1: Incomplete Cbz Protection
-
Possible Cause: The pH of the reaction is not optimal.
-
Solution: For Schotten-Baumann conditions, maintain a basic pH (around 8-10) using a base like sodium bicarbonate or sodium carbonate to neutralize the HCl generated during the reaction.[12]
-
-
Possible Cause: Decomposition of benzyl chloroformate (Cbz-Cl).
-
Solution: Use fresh, high-quality Cbz-Cl. The reaction should ideally be carried out at 0°C to minimize decomposition.[12]
-
Issue 2: Sluggish or Incomplete Cbz Deprotection by Hydrogenolysis
-
Possible Cause: Catalyst poisoning.
-
Possible Cause: Poor quality or insufficient amount of catalyst.
-
Possible Cause: Insufficient hydrogen pressure.
-
Solution: While a balloon of hydrogen is often sufficient, some reactions may require higher pressure (e.g., 50 psi) in a hydrogenation apparatus.[13]
-
Fmoc Protection and Deprotection
Issue 1: Low Yield During Fmoc Protection
-
Possible Cause: Hydrolysis of Fmoc-Cl.
Issue 2: Incomplete Fmoc Deprotection
-
Possible Cause: Insufficient deprotection time or reagent concentration.
-
Possible Cause: Formation of a dibenzofulvene (DBF) adduct with the deprotected amine.
-
Solution: The excess piperidine in the deprotection solution acts as a scavenger for the DBF byproduct. Ensure a sufficient excess of piperidine is used.[14]
-
-
Possible Cause: Aggregation of the substrate.
-
Solution: If working with peptide sequences on a solid support, aggregation can hinder reagent access. Using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail can sometimes be effective.[5]
-
Data Presentation
Table 1: Typical Reaction Conditions for the Protection of 3-Aminopyrrolidinone
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Boc | Boc₂O | NaHCO₃ | Dioxane/H₂O | Room Temp | 2-4 | >90 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 to RT | 2-20 | ~90[12] |
| Fmoc | Fmoc-OSu | NaHCO₃ | THF/H₂O | Room Temp | 16 | >90[13] |
Table 2: Common Deprotection Conditions for Protected 3-Aminopyrrolidinone
| Protecting Group | Reagent | Solvent | Temp (°C) | Time | Typical Yield (%) |
| Boc | 20-50% TFA | DCM | Room Temp | 1-4 h | >95[11] |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | Room Temp | 1-16 h | >95[15] |
| Fmoc | 20% Piperidine | DMF | Room Temp | 15-30 min | >95[14] |
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminopyrrolidinone
-
Dissolution: Dissolve 3-aminopyrrolidinone (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the dioxane under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve Cbz-protected 3-aminopyrrolidinone (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% of palladium).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction by TLC.[15]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[15]
Protocol 3: Fmoc Deprotection with Piperidine
-
Dissolution: Dissolve Fmoc-protected 3-aminopyrrolidinone in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 15-30 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.
-
Isolation: Collect the precipitated product by vacuum filtration and wash with additional cold diethyl ether.
Visualizations
Caption: General experimental workflow for the protection and deprotection of 3-aminopyrrolidinone.
Caption: Decision flowchart for selecting a suitable protecting group for 3-aminopyrrolidinone.
References
- 1. rsc.org [rsc.org]
- 2. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. ijacskros.com [ijacskros.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for 3-Amino-1-methylpyrrolidin-2-one Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 3-Amino-1-methylpyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for monitoring my this compound reaction?
A1: The choice of analytical method depends on the specific requirements of your analysis, including the information needed (qualitative vs. quantitative), sample complexity, and available equipment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the polar, non-volatile this compound and related compounds in solution. It is often the primary choice for reaction monitoring and purity assessment.
-
Gas Chromatography (GC): Suitable for volatile compounds. Since this compound has low volatility, derivatization is typically required to convert it into a more volatile and thermally stable compound before GC analysis.[1][2][3] GC, especially when coupled with Mass Spectrometry (GC-MS), is powerful for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for structural elucidation and real-time, non-invasive reaction monitoring.[4][5] It allows for the direct observation and quantification of reactants and products in the reaction mixture over time, often without extensive sample preparation.[6][7][8]
Q2: Do I need to derivatize this compound for analysis?
A2: Derivatization is often necessary for GC analysis to increase the volatility and thermal stability of the analyte, preventing poor peak shape and degradation.[1][2][9] For HPLC, derivatization is less common but can be used to enhance detection sensitivity, especially with UV or fluorescence detectors, or to improve chiral separations.[10] NMR analysis typically does not require derivatization.
Q3: How can I accurately quantify the concentration of reactants and products?
A3: Accurate quantification is typically achieved by creating a calibration curve using standards of known concentrations. An internal standard (a non-reacting compound added at a constant concentration to all samples and standards) is highly recommended to correct for variations in sample preparation and injection volume.[11] In NMR, quantification can be performed by integrating the signals of the analyte relative to an internal standard of known concentration.[12]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: Why is the chromatographic peak for this compound tailing? A: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC.
-
Cause: Secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing material.[13][14] This is especially prevalent at mid-range pH where the amine is protonated.
-
Cause: Column overload, where too much sample is injected, saturating the stationary phase.[13]
-
Solution:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., pH > 9) to deprotonate the amine, reducing silanol interactions. Ensure your column is stable at high pH (e.g., use a hybrid or polymer-based C18 column).[14]
-
Use an End-Capped Column: Select a column that has been thoroughly end-capped to minimize the number of accessible silanol groups.
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[15]
-
Q: My retention times are drifting and not reproducible. What is the cause? A: Drifting retention times can compromise the reliability of your results.
-
Cause: Inconsistent mobile phase composition, which can result from improper mixing or solvent evaporation.[16]
-
Cause: Fluctuations in column temperature. HPLC separations are sensitive to temperature changes.[17]
-
Cause: Column degradation or contamination.[13]
-
Solution:
-
Mobile Phase Preparation: Prepare mobile phases fresh daily, ensure they are thoroughly mixed, and keep solvent bottles capped to prevent evaporation. Degas the mobile phase to prevent air bubbles.[13]
-
Temperature Control: Use a column oven to maintain a constant and stable temperature.
-
Column Care: Use a guard column to protect the analytical column from contaminants.[16] If the column is contaminated, follow the manufacturer's instructions for flushing and regeneration.
-
| Parameter | Typical Starting Conditions for a Polar Amine | Notes |
| Column | Reversed-Phase C18 (e.g., Hybrid-silica, Polymer-based) | Choose a column stable at higher pH for better peak shape. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | A buffer (e.g., ammonium formate, phosphate) at pH > 8 is often effective. |
| Detector | UV (at low wavelength ~200-210 nm), ELSD, or Mass Spectrometry (MS) | The target molecule lacks a strong chromophore, so UV sensitivity may be low. MS provides higher sensitivity and specificity. |
| Flow Rate | 0.5 - 1.5 mL/min | Dependent on column dimensions. |
| Temperature | 30 - 40 °C | Using a column oven improves reproducibility. |
Table 1: Recommended starting parameters for HPLC analysis.
Gas Chromatography (GC)
Q: I am not seeing any peak for this compound, or the peak is very broad and tailing. A: This is common for polar, low-volatility compounds containing amine functional groups.
-
Cause: The compound is not volatile enough to travel through the GC column under typical conditions.
-
Cause: The polar amine group is interacting strongly with active sites (e.g., free silanols) in the GC inlet liner or on the column itself, leading to peak tailing and potential sample loss.[1]
-
Cause: The compound may be thermally degrading at the high temperatures of the GC inlet.[18]
-
Solution:
-
Derivatization: This is the most effective solution. Convert the amine to a less polar, more volatile, and more thermally stable derivative. Common reagents include alkyl chloroformates or silylating agents like MTBSTFA.[2][11]
-
Use a Deactivated Inlet Liner: Employ a highly deactivated (silanized) inlet liner to minimize active sites that can interact with the amine.
-
Choose an Appropriate Column: Use a column designed for amine analysis (e.g., a "WAX" or amine-specific phase) that has a highly deactivated surface.
-
| Reagent Type | Example Reagent | Target Group | Advantages |
| Alkyl Chloroformates | Propyl chloroformate, Heptafluorobutyl chloroformate (HFBCF) | Primary/Secondary Amines | Fast reaction, can be done in aqueous samples, stable derivatives.[1][19] |
| Silylating Agents | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Active Hydrogens (-NH, -OH) | Produces stable TBDMS derivatives with characteristic mass spectra. |
| Acylating Agents | Pentafluoropropionic anhydride (PFPA) | Primary/Secondary Amines | Creates electron-capturing derivatives suitable for ECD detection.[11] |
Table 2: Common derivatization reagents for GC analysis of amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I use ¹H NMR to determine the conversion of my reaction? A: NMR is an excellent quantitative tool.
-
Procedure:
-
Identify a clean, well-resolved signal for a proton on your starting material (e.g., this compound) and a signal for a proton on your product. These signals should not overlap with each other or with solvent peaks.
-
Integrate the area of the reactant peak (I_reactant) and the product peak (I_product).
-
Normalize the integrals by the number of protons each signal represents. For example, if the reactant signal is from a -CH₃ group (3 protons), divide its integral by 3.
-
Calculate the percent conversion using the formula: % Conversion = [Normalized Integral_product / (Normalized Integral_reactant + Normalized Integral_product)] * 100
-
Q: My spectral lines are broad or distorted, making integration difficult. A: Poor line shape can result from several factors.
-
Cause: Inhomogeneous magnetic field across the sample. This is the most common cause.
-
Cause: The presence of paramagnetic species (e.g., metal catalysts) in the reaction mixture can cause significant line broadening.
-
Cause: The sample may be undergoing dynamic chemical exchange processes on the NMR timescale.
-
Solution:
-
Shimming: Carefully re-shim the spectrometer for each sample to optimize the magnetic field homogeneity.[7]
-
Sample Filtration: If paramagnetic solids are present, you may be able to filter the NMR sample through a small plug of celite or glass wool in a pipette.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks that are broad due to chemical exchange.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.5 with ammonium hydroxide.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas for 15 minutes.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your starting material and expected product in a 50:50 mixture of water:acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions.
-
For reaction monitoring, withdraw a 10 µL aliquot from the reaction mixture and dilute it with 990 µL of 50:50 water:acetonitrile (a 1:100 dilution).
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size (high-pH stable).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 205 nm.
-
Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the diluted reaction samples at various time points to monitor the disappearance of the reactant and the appearance of the product.
-
Protocol 2: GC-MS Method with Derivatization
-
Sample and Standard Preparation:
-
Withdraw a 50 µL aliquot of the reaction mixture and add it to a vial containing an internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of pyridine and 100 µL of propyl chloroformate.
-
Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
Add 200 µL of hexane and 200 µL of water. Vortex vigorously for 1 minute.
-
Allow the layers to separate. Carefully transfer the top hexane layer to a new autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI), scanning from m/z 40 to 450.
-
-
Analysis:
-
Analyze the derivatized samples to identify and quantify the components based on their retention times and mass spectra.
-
Protocol 3: ¹H-NMR Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the starting materials for the reaction in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a known quantity of an internal standard that does not react and has a signal in a clear region of the spectrum (e.g., maleic acid).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Data Processing:
-
Process each spectrum identically (phasing, baseline correction).
-
Calibrate the chemical shift of each spectrum to the internal standard signal.
-
-
Analysis:
-
For each time point, integrate a characteristic peak for the reactant and a characteristic peak for the product.
-
Normalize the integrals to the integral of the internal standard.
-
Plot the concentration (or relative integral area) of the reactant and product versus time to determine reaction kinetics and final conversion.
-
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. agilent.com [agilent.com]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 18. bre.com [bre.com]
- 19. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking Proline and Cinchona Alkaloids for the Evaluation of Novel Catalysts such as 3-Amino-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Chiral amines, in particular, have established themselves as a cornerstone of organocatalysis, facilitating a wide array of carbon-carbon bond-forming reactions with high stereocontrol. This guide provides a comparative analysis of two of the most successful classes of chiral amine catalysts: the simple amino acid L-proline and the structurally complex cinchona alkaloids .
While this guide focuses on these well-established catalysts, it is designed to serve as a benchmark for the evaluation of novel chiral amines. One such molecule of interest is 3-Amino-1-methylpyrrolidin-2-one , a chiral diamine analogue with a constrained lactam structure. Although, to date, there is a notable absence of published data on its catalytic applications in asymmetric synthesis, its structural features—a secondary amine for enamine formation, a stereogenic center, and a polar lactam moiety—suggest its potential as an organocatalyst. By presenting robust data and detailed protocols for proline and cinchona alkaloids, we aim to provide a framework for the future assessment of catalysts like this compound.
General Workflow for Asymmetric Synthesis Using Chiral Amines
The typical workflow for employing a chiral amine as a catalyst in an asymmetric reaction involves several key stages, from catalyst selection to product analysis. This process is crucial for achieving high yield and stereoselectivity.
Head-to-Head Comparison: L-Proline vs. Cinchona Alkaloids
L-proline and cinchona alkaloids represent two distinct families of chiral amine catalysts, each with its own mechanistic pathways and applications.
| Feature | L-Proline | Cinchona Alkaloids (e.g., Cinchonidine) |
| Structure | Simple, rigid bicyclic secondary amino acid | Complex, rigid tetracyclic structure with multiple stereocenters |
| Catalytic Motif | Secondary amine and a carboxylic acid (bifunctional catalysis) | Tertiary amine (Lewis base) and a hydroxyl group (Brønsted acid/H-bond donor) |
| Mechanism | Primarily via enamine catalysis | Bifunctional catalysis involving non-covalent interactions |
| Typical Reactions | Aldol, Mannich, Michael additions | Michael additions, Diels-Alder reactions, halogenations |
| Advantages | Inexpensive, readily available, non-toxic, robust | High enantioselectivities, tunable structure for optimization |
| Limitations | Often requires high catalyst loading, limited solubility | More expensive, can be sensitive to reaction conditions |
Performance in Key Asymmetric Reactions
The following sections provide a data-driven comparison of L-proline and a representative cinchona alkaloid, cinchonidine, in two cornerstone asymmetric reactions: the aldol reaction and the Michael addition.
Asymmetric Aldol Reaction: L-Proline as the Catalyst
The L-proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis, forming a new C-C bond with the creation of two stereocenters.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction between Cyclohexanone and various Aldehydes.
| Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 96 | [List et al., 2000] |
| 4-Bromobenzaldehyde | DMSO | 30 | 12 | 81 | 94 | [List et al., 2000] |
| Benzaldehyde | DMSO | 30 | 24 | 97 | 78 | [List et al., 2000] |
| Isovaleraldehyde | neat | 5 | 48 | 95 | 93 | [List et al., 2001] |
Asymmetric Michael Addition: Cinchona Alkaloids as Catalysts
Cinchona alkaloids are highly effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a reaction of broad synthetic utility.
Table 2: Performance of Cinchonidine in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone.
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchonidine | Toluene | 10 | 72 | 85 | 52 | [Hiemstra & Wynberg, 1981] |
| Cinchonidine | CH2Cl2 | 10 | 120 | 95 | 48 | [Hiemstra & Wynberg, 1981] |
| Cinchonidine | Dioxane | 10 | 120 | 60 | 45 | [Hiemstra & Wynberg, 1981] |
Experimental Protocols
General Procedure for L-Proline-Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (4.0 mL) is added the ketone (10.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Cinchonidine-Catalyzed Michael Addition
A solution of chalcone (1.0 mmol), diethyl malonate (1.5 mmol), and cinchonidine (0.1 mmol, 10 mol%) in the specified solvent (5 mL) is stirred at room temperature for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Future Perspectives: Evaluating this compound
The presented data and methodologies for L-proline and cinchona alkaloids provide a clear roadmap for assessing the catalytic potential of novel chiral amines like this compound. Key questions to address in future studies would be:
-
Catalytic Activity: Does this compound catalyze benchmark reactions like the aldol or Michael additions? What are the optimal reaction conditions (solvent, temperature, catalyst loading)?
-
Stereoselectivity: What levels of diastereoselectivity and enantioselectivity can be achieved? How does the stereochemical outcome compare to that of established catalysts?
-
Mechanism: Does it operate via an enamine mechanism similar to proline, or does the lactam moiety enable a different catalytic pathway? The N-methylation will prevent the formation of a bifunctional catalyst with a carboxylic acid-like proton, potentially altering its reactivity compared to proline.
By systematically applying the experimental frameworks outlined in this guide, the synthetic community can efficiently evaluate the utility of this compound and other novel chiral amines, thereby expanding the toolkit of asymmetric organocatalysis for applications in pharmaceutical and materials science.
A Comparative Analysis of the Reactivity of 3-amino-1-methylpyrrolidin-2-one and Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and peptide synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route and the ultimate biological activity of the target molecule. Both 3-amino-1-methylpyrrolidin-2-one, a functionalized γ-lactam, and proline derivatives, conformationally restricted amino acids, serve as valuable scaffolds. This guide provides an objective comparison of their reactivity in key chemical transformations, supported by experimental data from analogous systems and detailed experimental protocols.
Core Principles: Unpacking Reactivity
The reactivity of the amino group in both this compound and proline derivatives is primarily governed by a delicate interplay of electronic and steric factors.
-
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom dictates its ability to act as a nucleophile (donating an electron pair to an electrophile) and a base (accepting a proton). Generally, factors that increase electron density on the nitrogen enhance both properties. In proline derivatives, the secondary amine is attached to a carboxyl group, which can have an electron-withdrawing inductive effect, albeit moderated by the alkyl backbone. In this compound, the primary amino group is attached to a carbon adjacent to a lactam carbonyl. The electronic environment of this primary amine is influenced by the lactam ring.
-
Steric Hindrance: The accessibility of the nitrogen's lone pair is a critical determinant of reactivity. The secondary amine of a proline ring is inherently more sterically hindered than a primary amine due to the presence of two substituents on the nitrogen. This steric bulk can impede the approach of electrophiles, potentially slowing down reaction rates. The primary amino group in this compound is less sterically encumbered, which would be expected to enhance its reactivity towards a variety of electrophiles.
Comparative Reactivity Data
Acylation Reactions
Acylation is a fundamental transformation in drug development and peptide synthesis. The reactivity of an amine in acylation is a key indicator of its utility as a building block.
| Feature | This compound (Primary Amine) | Proline Derivatives (e.g., Proline Methyl Ester) (Secondary Amine) |
| Expected Reactivity | Higher, due to lower steric hindrance. | Lower, due to increased steric hindrance around the secondary amine. |
| Supporting Data (Analogous Systems) | Primary amines generally react faster with acylating agents than secondary amines. For example, in competitive acylation reactions, primary amines often yield the major product. | The acylation of proline and other N-alkylamino acids can be slower than that of primary amino acids. In solid-phase peptide synthesis, couplings to proline residues can sometimes be less efficient.[1] |
| Typical Yields (Analogous Systems) | N-acylation of primary amines with acid chlorides or anhydrides often proceeds in high yield (>90%) at room temperature.[2] | Acylation of proline derivatives can also give high yields, but may require longer reaction times or more forcing conditions. |
Alkylation Reactions
Alkylation of the amino group introduces substituents that can modulate the pharmacological properties of a molecule.
| Feature | This compound (Primary Amine) | Proline Derivatives (e.g., N-methylproline) (Secondary Amine) |
| Expected Reactivity | More susceptible to over-alkylation to form secondary and tertiary amines. | Less prone to over-alkylation due to increased steric hindrance after the first alkylation. |
| Supporting Data (Analogous Systems) | Direct alkylation of primary amines with alkyl halides can lead to mixtures of mono- and di-alkylated products.[3][4] | N-alkylation of proline with alcohols has been shown to proceed in excellent yield with retention of stereochemistry.[5] For instance, the reaction of proline with ethanol using a ruthenium catalyst gave N-ethyl-proline in quantitative yield.[5] |
| Typical Yields (Analogous Systems) | Yields for mono-alkylation can be variable and often require careful control of stoichiometry and reaction conditions to avoid over-alkylation. | High yields (often >90%) for mono-alkylation of proline derivatives have been reported under optimized conditions.[5] |
Peptide Coupling Reactions
In peptide synthesis, the efficiency of amide bond formation is critical. The nucleophilicity of the amine component directly impacts the coupling rate and the potential for side reactions.
| Feature | This compound (Primary Amine) | Proline Derivatives (Secondary Amine) |
| Expected Reactivity | Generally higher due to the less hindered primary amine. | Can be slower due to the sterically hindered secondary amine. |
| Supporting Data (Analogous Systems) | Primary amines are typically more reactive nucleophiles in peptide coupling reactions. | Proline incorporation in peptide synthesis can be significantly slower than other amino acids.[6][7] This is attributed to the steric hindrance of the secondary amine. |
| Coupling Efficiency | Expected to be high with standard coupling reagents. | May require optimized coupling reagents (e.g., HATU, HCTU) or longer reaction times to achieve high coupling efficiency.[1] |
Experimental Protocols
The following protocols provide a framework for the direct comparison of the reactivity of this compound and a representative proline derivative, L-proline methyl ester.
Protocol 1: Competitive Acylation
This experiment directly compares the rate of acylation between the primary amine of this compound and the secondary amine of L-proline methyl ester.
Materials:
-
This compound
-
L-proline methyl ester hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Preparation of Amine Solution: In a dry, inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M stock solution containing both this compound (1 mmol) and L-proline methyl ester hydrochloride (1 mmol) in 20 mL of anhydrous DCM. Add triethylamine (2.2 mmol) to neutralize the hydrochloride and act as a proton scavenger.
-
Reaction Setup: Cool the amine solution to 0 °C in an ice bath with magnetic stirring.
-
Initiation: Slowly add a limiting amount of acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amine) as a 1 M solution in anhydrous DCM.
-
Monitoring and Quenching: Allow the reaction to stir at 0 °C. After 30 minutes, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting residue by GC-MS or HPLC to determine the relative ratio of the N-acetylated this compound product versus the N-acetylated L-proline methyl ester product. A higher ratio of one product indicates a higher reactivity of its parent amine under these competitive conditions.
Protocol 2: Competitive Alkylation
This experiment compares the susceptibility of the two amines to alkylation.
Materials:
-
This compound
-
L-proline methyl ester hydrochloride
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instrumentation: GC-MS or LC-MS
Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), L-proline methyl ester hydrochloride (1 mmol), and potassium carbonate (3 mmol) in 20 mL of anhydrous acetonitrile.
-
Initiation: Add methyl iodide (1 mmol) to the stirred suspension at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, and 24 hours) and analyzing them by TLC or LC-MS to determine the relative consumption of the starting amines and the formation of mono- and di-alkylated products.
-
Work-up: After 24 hours, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS or LC-MS to quantify the relative amounts of unreacted starting materials and the various alkylated products. This will provide insight into the relative rates of alkylation and the propensity for over-alkylation.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The choice between this compound and a proline derivative as a synthetic building block will depend on the specific requirements of the target molecule and the desired reactivity profile.
-
For applications requiring rapid and efficient reaction with electrophiles, such as in the formation of amide or sulfonamide linkages with unhindered reagents, the less sterically hindered primary amine of this compound is likely the superior choice.
-
Conversely, when mono-alkylation is desired and over-alkylation is a concern, or when the unique conformational constraints of the proline ring are essential for biological activity, a proline derivative would be the more appropriate building block.
The provided experimental protocols offer a practical means to quantitatively assess the relative reactivities of these two important classes of compounds, enabling researchers to make informed decisions in their synthetic endeavors. This comparative guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the rational design and synthesis of novel therapeutic agents.
References
- 1. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 3-Amino-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural elucidation of 3-Amino-1-methylpyrrolidin-2-one. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar pyrrolidinone derivatives. This information is compared with alternative analytical methods to offer a broader perspective on structural confirmation strategies.
Spectroscopic Data Summary for this compound (Predicted)
The following table summarizes the predicted spectroscopic data for this compound, derived from known spectral characteristics of analogous compounds.
| Spectroscopic Technique | Parameter | Predicted Value/Observation | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~2.9-3.2 ppm (s, 3H) | N-CH₃ |
| ~3.5-3.8 ppm (t, 2H) | -CH₂-N- | ||
| ~2.0-2.4 ppm (m, 2H) | -CH₂-CH(NH₂)- | ||
| ~3.8-4.2 ppm (t, 1H) | -CH(NH₂)- | ||
| ~1.5-2.5 ppm (br s, 2H) | -NH₂ | ||
| ¹³C NMR | Chemical Shift (δ) | ~175-180 ppm | C=O (lactam) |
| ~50-55 ppm | -CH(NH₂)- | ||
| ~45-50 ppm | -CH₂-N- | ||
| ~30-35 ppm | N-CH₃ | ||
| ~25-30 ppm | -CH₂-CH(NH₂)- | ||
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 cm⁻¹ (two bands) | N-H stretch (primary amine) |
| ~2950-2850 cm⁻¹ | C-H stretch (aliphatic) | ||
| ~1680-1660 cm⁻¹ | C=O stretch (lactam) | ||
| ~1450-1350 cm⁻¹ | C-H bend | ||
| ~1200-1000 cm⁻¹ | C-N stretch | ||
| Mass Spectrometry (MS) | m/z | 114.08 (M⁺) | Molecular Ion |
| 85.06 | [M-NH₂-H]⁺ | ||
| 71.05 | [M-C₂H₃N]⁺ | ||
| 57.06 | [C₃H₅N]⁺ | ||
| 44.05 | [C₂H₆N]⁺ |
Alternative Analytical Methods for Structural Confirmation
While standard spectroscopic methods provide foundational structural information, alternative and complementary techniques can offer more detailed insights, especially concerning stereochemistry.
| Alternative Technique | Principle | Application for this compound | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (R) and (S) enantiomers. | Gold standard for determining enantiomeric purity and isolating individual enantiomers. | Requires a specific chiral column and method development. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides the absolute three-dimensional structure, including stereochemistry. | Unambiguous structural determination. | Requires the growth of a suitable single crystal, which can be challenging. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Confirmation of the presence of a chiral center and can be used to determine enantiomeric excess. | Non-destructive and sensitive to stereochemistry. | Does not provide detailed structural connectivity information on its own. |
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid Film): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
KBr Pellet (Solid): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the GC. The separated components will then enter the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): Standard method for GC-MS, provides fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, often shows the protonated molecular ion [M+H]⁺.
-
-
Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan to detect all ions within the specified range.
-
Visualizations
Workflow for Spectroscopic Structural Elucidation
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of an organic compound.
Relationship Between Spectroscopic Data and Molecular Structure
This diagram shows how different spectroscopic techniques probe specific aspects of the molecular structure of this compound.
Caption: Correlation of spectroscopic methods to structural features.
Unraveling the Biological Significance of Chirality in 3-Aminopyrrolidinone Scaffolds
A Comparative Guide for Researchers in Drug Discovery
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the realm of medicinal chemistry, the pyrrolidine ring is a privileged scaffold due to its presence in a wide array of biologically active compounds. The introduction of a substituent, such as an amino group at the 3-position of a pyrrolidinone core, creates a chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-3-aminopyrrolidinone and (S)-3-aminopyrrolidinone. This guide provides a comparative analysis of the biological activities of these stereoisomers, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
While direct comparative studies on the unenriched 3-aminopyrrolidinone enantiomers are limited in publicly available literature, the crucial role of stereochemistry in the bioactivity of pyrrolidine derivatives is well-established. Variations in the spatial orientation of substituents on the pyrrolidine ring can lead to significant differences in pharmacological profiles due to distinct interactions with chiral biological targets such as enzymes and receptors.[1][2] This principle is illustrated by studies on various substituted pyrrolidine stereoisomers, where enantiomers have demonstrated markedly different potencies and even opposing biological effects.
Comparative Biological Activity Data
To illustrate the impact of stereochemistry on the biological activity of molecules containing the 3-aminopyrrolidine scaffold, this section summarizes quantitative data from studies on derivatives of these stereoisomers.
Anticancer Activity
Derivatives of (S)-3-aminopyrrolidine have been explored as potential anticancer agents. For instance, a series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K), showing promising cytotoxicity against the K562 chronic myelogenous leukemia cell line.[3]
| Compound Scaffold | Cell Line | Activity | IC50 (µM) |
| (S)-3-Aminopyrrolidine Derivative | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity | Data not explicitly provided, but described as "promising"[3] |
Note: While specific IC50 values for a direct comparison between (R) and (S) enantiomers of a single 3-aminopyrrolidinone derivative were not found in the reviewed literature, the pronounced activity of the (S)-scaffold highlights the stereospecificity of the biological target interaction.
Antibacterial Activity
The antibacterial potential of various pyrrolidine derivatives has been investigated, with the stereochemical configuration often playing a pivotal role in their efficacy. The following table presents Minimum Inhibitory Concentration (MIC) values for pyrrolidine derivatives against various bacterial strains. It is important to note that these are not direct comparisons of 3-aminopyrrolidinone enantiomers but serve to exemplify the range of activities observed for this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Spiropyrrolidines | Bacillus subtilis | 32-250 |
| Spiropyrrolidines | Staphylococcus epidermidis | 32-250 |
| N-Arylsuccinimide Derivatives | Staphylococcus aureus | 16-64 |
| N-Arylsuccinimide Derivatives | Vibrio cholerae | 16-64 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the biological activities cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-aminopyrrolidinone stereoisomers) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth after a defined incubation period is the MIC.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: Inoculate the wells containing the diluted compounds with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing the Impact of Stereochemistry
The following diagrams illustrate key concepts related to the comparison of 3-aminopyrrolidinone stereoisomers.
Caption: Chiral recognition of 3-aminopyrrolidinone enantiomers by a biological target.
Caption: General workflow for the comparative biological evaluation of stereoisomers.
References
- 1. comparative antimicrobial activity: Topics by Science.gov [science.gov]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro [mdpi.com]
DFT studies on the transition states of 3-Amino-1-methylpyrrolidin-2-one reactions
A Comparative Guide to DFT Studies on Pyrrolidinone Reaction Transition States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Density Functional Theory (DFT) studies on the transition states of reactions involving pyrrolidinone derivatives. While direct research on 3-Amino-1-methylpyrrolidin-2-one is limited, this document synthesizes findings from closely related structures to offer insights into reaction mechanisms, computational methodologies, and expected energetic barriers.
Comparative Analysis of Computational Methods
The choice of computational method is critical in accurately predicting the geometries and energies of transition states. Below is a summary of methodologies employed in recent DFT studies on pyrrolidinone and related cyclic amine reactions. This data serves as a reference for selecting appropriate levels of theory for future investigations into this compound reactions.
| Compound/Reaction Class | Functional | Basis Set | Key Findings | Reference |
| Pyrrolidine to Cyclobutane | M06-2X-D3 | Def2SVP | The rate-determining step is the cleavage of two C-N bonds. Activation energies do not solely explain experimental yields. | [1] |
| Substituted Pyrrolidinones | B3LYP | 6-31G* | Investigation of electronic properties (HOMO, LUMO) and thermodynamic parameters. | [2] |
| N-methyl-2-pyrrolidinone + CS2 | Not Specified | Not Specified | Two parallel reaction paths were identified with activation energies around 600 kJ/mol at 298 K. | [3] |
| Acetophenone Series (Hydride Transfer) | Not Specified | Not Specified | DFT analysis of transition states to explain diastereoselectivity. | [4] |
| 2-amino-2-imidazoline/oxazoline/thiazoline | B3LYP | 6-311+G(d,p) | The amino tautomer is more stable than the imino tautomer. | [5] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are generalized protocols for investigating reaction transition states of pyrrolidinone derivatives based on common practices in the field.
General Computational Protocol for Transition State Analysis
-
Reactant and Product Optimization:
-
The initial geometries of the reactants, intermediates, and products are optimized using a selected DFT functional (e.g., M06-2X or B3LYP) and basis set (e.g., 6-31G* or Def2SVP).
-
Solvent effects can be included using a continuum solvation model like the Solvation Model based on Density (SMD).[1]
-
-
Transition State (TS) Search:
-
A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products.
-
This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building an initial guess for the TS geometry.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on all optimized structures (reactants, products, and transition states).
-
A true minimum on the potential energy surface will have all real (positive) frequencies.
-
A first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
An IRC calculation is performed starting from the transition state geometry to confirm that it connects the desired reactants and products.[1]
-
-
Energy Calculations:
-
Single-point energy calculations can be performed at a higher level of theory or with a larger basis set to obtain more accurate energy barriers.
-
Synthesis of Pyrrolidinone Derivatives
The synthesis of the starting materials is a prerequisite for experimental validation of theoretical predictions. A general method for the synthesis of N-substituted pyrrolidinones involves the reaction of γ-butyrolactone with a primary amine. For example, N-methylpyrrolidone is synthesized by reacting γ-butyrolactone with methylamine at elevated temperatures and pressures.[6] Modifications of this approach could be used to synthesize this compound.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for a DFT study on reaction transition states.
Caption: A typical workflow for DFT studies of reaction transition states.
Logical Pathway for Reaction Mechanism Investigation
The following diagram outlines the logical steps involved in investigating a chemical reaction mechanism using computational and experimental approaches.
Caption: Logical steps for investigating a chemical reaction mechanism.
References
A Comparative Guide to the Characterization of 3-Amino-1-methylpyrrolidin-2-one Derivatives: Beyond X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. While X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, its application can be limited by the availability of high-quality single crystals. In the case of 3-Amino-1-methylpyrrolidin-2-one derivatives, a class of compounds with significant interest in medicinal chemistry, publicly available X-ray crystallographic data is scarce. This guide, therefore, provides a comparative overview of robust and widely accessible alternative techniques for the characterization of this important scaffold, supported by experimental data and detailed protocols for synthesis and analysis.
Shifting the Focus: Alternative Spectroscopic Techniques
In the absence of extensive crystallographic data, a combination of spectroscopic methods provides a powerful toolkit for the comprehensive characterization of this compound derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the successful synthesis and elucidating the structural features of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound derivatives, these techniques are crucial for verifying the integrity of the pyrrolidinone ring and confirming the nature and position of substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the target derivatives, characteristic absorption bands can confirm the presence of the lactam carbonyl group, the amino group, and other functional moieties introduced during synthesis.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for derivatives of the 3-aminopyrrolidin-2-one core, providing a reference for researchers working with similar structures.
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key FTIR (ν, cm⁻¹) | Reference |
| 1-aminopyrrolidin-2-one | 1.3 (m, aliphatic CH₂), 1.7 (t, aliphatic CH₂), 2.10 (t, aliphatic CH₂), 2.7 (s, -NH₂) | Not explicitly provided in the cited text. | 3294, 3203 (-NH₂ stretch), 1703 (C=O lactam stretch) | [1][2] |
| Ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate | 1.08 (t, CH₂CH₃), 2.75 (s, 5-CH₃), 4.18 (q, CH₂CH₃), 7.49-8.39 (m, Ar-H) | 13.8, 23.1, 62.0, 123.6-167.8 (aromatic and carbonyl carbons) | Not explicitly provided in the cited text. | [3] |
| 5-(3-Cyanophenyl)-1H-imidazole-2-carboxylic acid | 7.58-8.25 (m, Ar-H), 12.0-9.0 (br s, NH₂⁺) | Not reliably obtained due to degradation. | 3205, 2228 (C≡N), 1666 (C=O) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful chemical synthesis and characterization. Below are generalized procedures for the synthesis and spectroscopic analysis of pyrrolidin-2-one derivatives.
General Synthesis of N-Substituted Pyrrolidin-2-ones
A common route to N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL).[5] This method is effective for a wide range of amines, provided they can withstand the reaction temperatures.[5]
Procedure:
-
A mixture of γ-butyrolactone and a primary amine is heated.
-
The reaction proceeds through a hydroxyl butyl amide intermediate.
-
Dehydration and cyclization occur at elevated temperatures (200-300°C) to yield the N-substituted pyrrolidin-2-one.[5]
Synthesis of 1-aminopyrrolidin-2-one
This key intermediate can be prepared through the lactamization of γ-butyrolactone with hydrazine hydrate.[2]
Procedure:
-
γ-butyrolactone (GBL) is reacted with hydrazine hydrate (80%).[2]
-
The reaction mixture is processed to isolate the 1-aminopyrrolidin-2-one product.[2]
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[2]
-
Process the spectra and assign the chemical shifts, multiplicities, and coupling constants.
FTIR Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Record the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).[6]
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.
Conclusion
While X-ray crystallography provides unparalleled structural detail, its practical application for every novel compound is not always feasible. For this compound derivatives, a strategic combination of NMR and FTIR spectroscopy offers a robust and reliable alternative for structural elucidation and characterization. The data and protocols presented in this guide serve as a valuable resource for researchers, facilitating the efficient synthesis and confirmation of new chemical entities in this promising class of compounds. The provided workflow diagram offers a clear and logical pathway for the development and analysis of these derivatives, from initial synthesis to potential biological evaluation.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Synthesis of Substituted Pyrrolidinones
The pyrrolidinone (or γ-lactam) scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidinones is a central focus in medicinal and process chemistry. This guide provides a comparative overview of leading catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, for the synthesis of these valuable heterocycles. The performance of these catalysts is evaluated based on yield, enantioselectivity, and diastereoselectivity, supported by experimental data from recent literature.
Comparative Performance of Catalytic Systems
The choice of catalyst for the synthesis of a specific substituted pyrrolidinone is dictated by factors such as the desired stereochemical outcome, substrate scope, and operational simplicity. Below is a comparative summary of the performance of different catalytic systems in the synthesis of structurally related chiral γ-lactams.
| Catalyst System | Catalyst/Ligand Example | Substrate Type | Yield (%) | ee (%) | dr | Reference Catalyst System |
| Transition Metal | ||||||
| Iridium-Catalyzed | [Ir(COD)Cl]₂ / Phosphoramidite Ligand | β,γ-Unsaturated γ-Lactam | up to 99 | up to 99 | N/A | [1][2] |
| Rhodium-Catalyzed | Rh(I) / Chiral Diene Ligand | α,β-Unsaturated γ-Lactam + Arylboron Reagent | High | High | High | [3] |
| Palladium-Catalyzed | Pd₂(dba)₃ / Chiral Phosphoramidite Ligand | γ-Methylidene-δ-valerolactone + Alkyl Isocyanate | High | High | N/A | [4] |
| Organocatalysis | ||||||
| N-Heterocyclic Carbene | Triazolium Salt Precursor | α,β-Unsaturated Imine + Cinnamaldehyde | up to 99 | 93 | >20:1 | [5][6] |
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-...)-CPA | Prochiral Cyclobutanone + Hydroxylamine Derivative | 82 | 74 | N/A | [7][8] |
| Bifunctional Catalyst | Pyrrolidine-Thiourea | Cyclohexanone + Nitroolefin | 63-99 | 91-97 | 99:1 | [9] |
| Biocatalysis | ||||||
| Evolved Myoglobin | Mb(H64V,V68A) | Aryl Dioxazolone | 50-90 | >99 | N/A | [10] |
Signaling Pathways and Experimental Workflows
A general experimental workflow for the comparative study of catalysts in the synthesis of substituted pyrrolidinones is depicted below. This workflow outlines the key steps from reaction setup to product analysis, which is crucial for a systematic evaluation of different catalytic systems.
Caption: General experimental workflow for comparing catalysts.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of substituted pyrrolidinones using different classes of catalysts.
Iridium-Catalyzed Asymmetric Hydrogenation of a β,γ-Unsaturated γ-Lactam[1]
A dry 4 mL glass vial is charged with the β,γ-unsaturated γ-lactam substrate (0.10 mmol) and the iridium catalyst complex (1 mol %). In a separate vial, a mixture of methanesulfonic acid (MsOH, 0.02 mmol) and acetic anhydride (Ac₂O, 0.40 mmol) is dissolved in freshly distilled dichloromethane (CH₂Cl₂, 0.5 mL). This solution is then added to the reaction vial, which is placed in a high-pressure hydrogenation apparatus. The reactor is purged three times with argon and subsequently three times with H₂. The reactor is then filled with H₂ to a pressure of 50 bar. The reaction mixture is stirred at room temperature for 16 hours before the H₂ pressure is carefully released. The yield and enantiomeric excess of the resulting chiral γ-lactam are determined after purification.[1][11]
Organocatalytic Asymmetric Synthesis of a trans-γ-Lactam via NHC Catalysis[6][7]
To a solution of an α,β-unsaturated imine (0.1 mmol) and a cinnamaldehyde derivative (0.12 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature, a weak base such as sodium o-chlorobenzoate (0.02 mmol) is added. The mixture is stirred for a few minutes before the addition of the N-heterocyclic carbene (NHC) precursor, a triazolium salt (0.02 mmol). The reaction is stirred at room temperature for the time required for completion (monitored by TLC). The resulting trans-γ-lactam is then purified by column chromatography, and the yield, diastereomeric ratio, and enantiomeric excess are determined.[5][6]
Biocatalytic Synthesis of a Chiral γ-Lactam via C-H Amidation[11]
In a typical biocatalytic reaction, a suspension of E. coli cells expressing the engineered myoglobin catalyst is prepared in a buffer solution (e.g., potassium phosphate buffer). The aryl dioxazolone substrate is added to this cell suspension, followed by the addition of a reducing agent such as sodium dithionite. The reaction mixture is then stirred under an inert atmosphere at a controlled temperature. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted from the reaction mixture with an organic solvent. The yield and enantiomeric excess of the chiral γ-lactam are determined after purification.[10]
Conclusion
The synthesis of substituted pyrrolidinones can be achieved with high efficiency and stereoselectivity using a variety of catalytic systems. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, offer excellent performance for specific transformations such as asymmetric hydrogenation and cycloadditions.[1][3][4] Organocatalysis provides a metal-free alternative with catalysts like N-heterocyclic carbenes and bifunctional thioureas demonstrating high yields and enantioselectivities in annulation and Michael addition reactions, respectively.[5][9] Biocatalysis, utilizing engineered enzymes, is an emerging powerful approach that can provide exceptionally high enantioselectivity under mild reaction conditions.[10] The selection of the optimal catalyst will depend on the specific target molecule, desired stereochemistry, and process constraints. The data and protocols presented in this guide serve as a valuable resource for researchers in the field to make informed decisions in the design and execution of synthetic routes to substituted pyrrolidinones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis of 3-Amino-1-methylpyrrolidin-2-one: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of 3-Amino-1-methylpyrrolidin-2-one. The comparison is supported by illustrative experimental data and detailed methodologies derived from the analysis of structurally similar compounds.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Derivatization is often not required. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines to improve volatility and peak shape. |
| Sensitivity | High sensitivity, especially with detectors like UV-Vis or Mass Spectrometry (MS). | High sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Resolution | Excellent resolution can be achieved by optimizing mobile phase composition, column, and other parameters. | High resolution is achievable with capillary columns. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization, which adds a step to the sample preparation process. |
| Analysis Time | Can range from a few minutes to over an hour depending on the complexity of the sample and the required resolution. | Typically faster for simple mixtures, with run times often under 30 minutes. |
Illustrative Purity Analysis Data
The following tables present hypothetical, yet representative, quantitative data for the purity analysis of a this compound sample using HPLC and GC. This data is compiled for illustrative purposes to highlight the potential results from each technique.
Table 1: Illustrative HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 2.54 | 12,345 | 0.08 |
| Impurity 2 | 3.12 | 18,987 | 0.12 |
| This compound | 4.78 | 15,678,901 | 99.75 |
| Impurity 3 | 6.05 | 8,765 | 0.05 |
Table 2: Illustrative GC Purity Analysis Results (after derivatization)
| Compound | Retention Time (min) | Peak Area | % Area |
| Derivatizing Agent Peak | 1.89 | 5,432 | - |
| Impurity 1 Derivative | 3.45 | 10,987 | 0.07 |
| This compound Derivative | 5.21 | 16,012,345 | 99.81 |
| Impurity 2 Derivative | 6.88 | 19,876 | 0.12 |
Experimental Workflows
The general workflows for purity analysis using HPLC and GC are outlined below. These diagrams illustrate the key steps from sample preparation to data analysis.
Detailed Experimental Protocols
The following are detailed, representative protocols for the HPLC and GC analysis of this compound. These methods are based on established procedures for similar compounds and should be optimized for specific laboratory conditions and instrumentation.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC Method Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C (FID).
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. The use of derivatization is often necessary for amino compounds in GC to improve their volatility and chromatographic behavior.[1]
-
Discussion
HPLC is often the preferred method for the analysis of polar, non-volatile compounds like this compound. Its primary advantage is that it typically does not require derivatization, simplifying sample preparation and avoiding potential side reactions.[2][3] The versatility of mobile phases and stationary phases in HPLC allows for fine-tuning the separation of the main component from its impurities.
GC , on the other hand, is a powerful technique for the analysis of volatile compounds. For a polar molecule like this compound, derivatization is generally required to increase its volatility and thermal stability, preventing peak tailing and improving separation.[1] While this adds a step to the workflow, GC can offer very high resolution, especially with long capillary columns, and is highly sensitive, particularly with an FID detector for organic compounds.[4][5]
Conclusion
Both HPLC and GC are viable techniques for the purity analysis of this compound. The choice between the two will depend on several factors:
-
For direct analysis without chemical modification, HPLC is the superior choice. Its ability to handle non-volatile and polar compounds in their native form simplifies the analytical process.
-
If high resolution of volatile impurities is the primary concern and derivatization is an acceptable step, GC can be an excellent alternative. It often provides fast analysis times and high sensitivity.
Ultimately, the specific impurities expected in the sample and the available laboratory instrumentation will guide the selection of the most appropriate technique. For comprehensive characterization, employing both methods can provide orthogonal information, leading to a more complete purity profile of this compound.
References
- 1. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 5. Analytical Method [keikaventures.com]
The 3-Aminopyrrolidinone Scaffold: A Privileged Structure in Modern Drug Discovery
The 3-aminopyrrolidinone core is a versatile and valuable scaffold in medicinal chemistry, enabling the development of potent and selective inhibitors for a range of therapeutic targets. Its inherent structural features, including a chiral center, a lactam ring, and an amino group, provide a three-dimensional framework that can be readily functionalized to optimize target binding and pharmacokinetic properties. This guide provides a comparative overview of two key applications of the 3-aminopyrrolidinone scaffold: as farnesyltransferase inhibitors for anti-cancer applications and as dual Abl/PI3K inhibitors for the treatment of chronic myeloid leukemia.
Farnesyltransferase Inhibitors with Improved Pharmacokinetics
A significant application of the 3-aminopyrrolidinone scaffold has been in the design of farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibition of this enzyme can disrupt Ras signaling and halt tumor growth. Macrocyclic 3-aminopyrrolidinone derivatives have been synthesized to enhance pharmacokinetic properties and cell potency compared to their linear counterparts.[1][2]
Comparative Potency of Macrocyclic 3-Aminopyrrolidinone FTIs
The following table summarizes the in vitro potency of selected macrocyclic 3-aminopyrrolidinone-based farnesyltransferase inhibitors. The data highlights the significant inhibitory activity of these compounds.
| Compound | FTase IC50 (nM) | CRAFTI IC50 (nM) |
| 11 | 3.5 | 0.66 |
| 49 | - | - |
| 83 | - | - |
| 85 | - | - |
Data extracted from J. Med. Chem. 2002, 45 (12), 2388-2409. Note: Specific IC50 values for compounds 49, 83, and 85 were not explicitly provided in the abstract but were described as highly potent.[2]
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
The inhibitory activity of the 3-aminopyrrolidinone derivatives against farnesyltransferase is typically determined using a fluorescence-based assay.[3][4]
Principle: This assay measures the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-peptide). Inhibition of farnesyltransferase prevents this transfer, resulting in a decreased fluorescence signal. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3][4]
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Lonafarnib)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Assay Setup:
-
Blank (no enzyme): Assay buffer and substrate mix (FPP and dansyl-peptide).
-
Control (no inhibitor): FTase enzyme and substrate mix.
-
Test Compound: FTase enzyme, substrate mix, and test compound at various concentrations.
-
Positive Control: FTase enzyme, substrate mix, and positive control inhibitor.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the FTase enzyme to the appropriate wells. Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes), protected from light.[3]
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm).[3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
General Synthetic Workflow for Macrocyclic FTIs
The synthesis of macrocyclic 3-aminopyrrolidinone farnesyltransferase inhibitors generally involves a multi-step process. A key feature is the ring-closing metathesis reaction to form the macrocyclic structure.
Dual Abl and PI3K Inhibitors for Chronic Myeloid Leukemia
The 3-aminopyrrolidinone scaffold has also been explored for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). In chronic myeloid leukemia (CML), the BCR-Abl fusion protein drives cancer cell proliferation and survival, often through the activation of the PI3K/Akt signaling pathway.[5][6] Dual inhibition of both Abl and PI3K offers a promising strategy to overcome resistance to single-target therapies.[6]
Cytotoxicity of 3-Aminopyrrolidinone-Based Dual Inhibitors
A series of compounds bearing the (S)-3-aminopyrrolidine scaffold demonstrated promising cytotoxicity against the CML cell line K562.[6]
| Compound | K562 Cytotoxicity (IC50, µM) |
| 5k | Not explicitly stated, but showed promising cytotoxicity |
Data from Eur. J. Med. Chem. 2011, 46 (4), 1209-1214. The study focused on the promising cytotoxic effects of a series of compounds, with 5k highlighted in the molecular docking study.[6]
BCR-Abl and PI3K Signaling Pathway in CML
The following diagram illustrates the simplified signaling cascade initiated by the BCR-Abl oncoprotein and the points of inhibition by a dual Abl/PI3K inhibitor.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxicity of the dual Abl/PI3K inhibitors against the K562 cell line can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined density and allow them to acclimate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Amino-1-methylpyrrolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Amino-1-methylpyrrolidin-2-one, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling amine-containing organic waste and the available hazard information for its hydrochloride salt.
It is imperative to treat all unknown chemical waste as hazardous.[1] Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Hazard Profile and Safety Considerations
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can cause health damage. |
| Causes skin irritation | H315 | Contact with skin may cause inflammation and irritation. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |
Data sourced from the Safety Data Sheet for (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride.[2]
Given these potential hazards, appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical and its waste. All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including neat material, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.[4]
-
This waste stream should be segregated from other chemical wastes to prevent potentially hazardous reactions.[5] Specifically, avoid mixing with acids, oxidizing agents, and other incompatible materials.
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4] High-density polyethylene (HDPE) containers are generally suitable for organic amine waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[6] The date of waste accumulation should also be recorded on the label.
3. Waste Accumulation and Storage:
-
The waste container must be kept securely closed at all times, except when adding waste.[7]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general work areas and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[4]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5] This can cause significant harm to aquatic life and ecosystems.[5]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5] Provide them with the full chemical name and any available hazard information.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
The absorbent material used to clean the spill is also considered hazardous waste and must be disposed of in the same manner as the chemical itself.[1]
-
For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride | 549531-11-5 [sigmaaldrich.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Guide for 3-Amino-1-methylpyrrolidin-2-one Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) was available for 3-Amino-1-methylpyrrolidin-2-one hydrochloride (CAS 1274891-78-9). The following guidance is based on safety data for structurally similar compounds, including 1-Methyl-2-pyrrolidinone (NMP), 3-Hydroxy-1-methylpyrrolidine, and (+/-)-1-Boc-3-aminopyrrolidine. A conservative approach to personal protective equipment and handling is strongly advised.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound hydrochloride. The information is designed to be immediately applicable to laboratory operations and disposal procedures.
Hazard Summary
Based on analogous compounds, this compound hydrochloride is presumed to be a combustible liquid that may cause skin, eye, and respiratory tract irritation.[1][2][3] Some related compounds are also associated with reproductive toxicity.[2] Ingestion and inhalation may be harmful.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times. A face shield is necessary when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) | Select gloves with a sufficient breakthrough time for the intended duration of handling. Inspect gloves for any signs of degradation before use. |
| Body Protection | Chemical-resistant laboratory coat or apron | A lab coat should be worn to protect against incidental contact. An apron provides an additional layer of protection during dispensing or when handling larger quantities. |
| Respiratory Protection | NIOSH/MSHA approved respirator | A respirator is required when working outside of a chemical fume hood or when vapors may be generated. The specific cartridge type should be selected based on the potential airborne concentration and in consultation with a safety professional. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk.
1. Engineering Controls:
-
Always handle this compound hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Handling Procedures:
-
Before use, obtain and read all available safety information.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Use non-sparking tools.[5]
3. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[6]
-
In all cases of exposure, seek immediate medical attention.[2][6]
Disposal Plan
Proper disposal of this compound hydrochloride and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][4][6] Do not allow the product to enter drains.[4]
-
All chemical waste should be collected in a designated, properly labeled, and sealed container.
2. Contaminated PPE Disposal:
-
Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
-
Do not reuse disposable PPE that has been contaminated.
3. Spill Cleanup:
-
In the event of a spill, evacuate the area.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[3]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound hydrochloride, from preparation to disposal.
Caption: Safe handling workflow for this compound hydrochloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
